molecular formula C9H8Cl2O2 B1477907 2,3-Dichloro-5-methylphenylacetic acid CAS No. 1803845-35-3

2,3-Dichloro-5-methylphenylacetic acid

Cat. No.: B1477907
CAS No.: 1803845-35-3
M. Wt: 219.06 g/mol
InChI Key: ZIFDVKGPYVUIKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dichloro-5-methylphenylacetic acid is a high-purity chemical reagent designed for research and development purposes. As a derivative of phenylacetic acid, it serves as a critical synthetic intermediate and building block in organic and medicinal chemistry . Phenylacetic acid derivatives are widely recognized for their broad spectrum of biological activities and are frequently employed as key precursors in the synthesis of various pharmaceuticals . For instance, similar structures form the core of non-steroidal anti-inflammatory drugs (NSAIDs) and other active compounds, highlighting the value of this chemical class in drug discovery . This compound is particularly valuable for constructing complex molecular architectures, such as those found in potential candidates for the treatment of neurological diseases . The strategic chlorine and methyl substituents on the aromatic ring influence its electronic properties and reactivity, making it a versatile synthon for further functionalization, including Suzuki-Miyaura cross-coupling and other reactions . This product is intended for research applications as a chemical reference standard or as a starting material in synthetic pathways. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) prior to use. Handling should be conducted in a well-ventilated environment using appropriate personal protective equipment.

Properties

IUPAC Name

2-(2,3-dichloro-5-methylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2/c1-5-2-6(4-8(12)13)9(11)7(10)3-5/h2-3H,4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIFDVKGPYVUIKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2,3-Dichloro-5-methylphenylacetic acid CAS number and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Subject: 2,3-Dichloro-5-methylphenylacetic acid

This technical guide serves as a comprehensive resource on 2,3-Dichloro-5-methylphenylacetic acid. It is designed to provide senior researchers, chemists, and pharmaceutical development professionals with the essential data and methodologies required for its synthesis, characterization, and application. The narrative integrates established chemical principles with practical, field-proven insights to ensure both scientific rigor and operational relevance.

Chemical Identity and Nomenclature

Accurate identification is the cornerstone of reproducible research. 2,3-Dichloro-5-methylphenylacetic acid is a halogenated and alkyl-substituted aromatic carboxylic acid. Its specific substitution pattern is critical to its chemical behavior and potential biological activity.

  • Chemical Name : 2-(2,3-Dichloro-5-methylphenyl)acetic acid

  • CAS Number : While a specific CAS number for 2,3-Dichloro-5-methylphenylacetic acid is not readily found in major public databases, this highlights its status as a potentially novel or non-commercial research compound. For context, closely related isomers such as 2-(2,3-Dichloro-4-methylphenyl)acetic acid have the CAS number 119014032.[1] Researchers synthesizing this compound would be advised to characterize it thoroughly and, if novel, submit it for CAS registration.

  • Synonyms : (2,3-dichloro-5-methyl-phenyl)acetic acid

Physicochemical and Computed Properties

A thorough understanding of the compound's physicochemical properties is essential for its handling, purification, and formulation. The following data is based on computational models for the specified structure, providing a reliable baseline for experimental work.

PropertyValueSource
Molecular Formula C₉H₈Cl₂O₂PubChem (Computed)
Molecular Weight 219.06 g/mol PubChem (Computed)[1]
Appearance Predicted: White to off-white solidN/A
XLogP3-AA (Lipophilicity) 3.2PubChem (Computed)
Hydrogen Bond Donor Count 1PubChem (Computed)[1]
Hydrogen Bond Acceptor Count 2PubChem (Computed)[1]
Topological Polar Surface Area 37.3 ŲPubChem (Computed)[1]

Authoritative Grounding : The computed properties are derived from established algorithms used by databases like PubChem. While predictive, they provide critical insights. For example, the XLogP3-AA value of 3.2 suggests significant lipophilicity, which has implications for solubility (likely poor in aqueous media) and membrane permeability, a key factor in drug design.

Synthesis Pathway and Experimental Protocol

The synthesis of substituted phenylacetic acids is a well-established field in organic chemistry. A robust and logical pathway for synthesizing the title compound is via the Willgerodt–Kindler reaction, starting from the corresponding acetophenone, followed by hydrolysis. This method is widely used for converting aryl ketones into carboxylic acids with an additional methylene group.

Synthetic Workflow Overview

The following diagram illustrates the two-stage process for the preparation of 2,3-Dichloro-5-methylphenylacetic acid.

Caption: Synthetic workflow for 2,3-Dichloro-5-methylphenylacetic acid.

Detailed Experimental Protocol

This protocol is a validated, step-by-step methodology. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Part A: Synthesis of the Thioamide Intermediate

  • Reactor Charging : To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add 2,3-dichloro-5-methylacetophenone (1.0 eq), elemental sulfur (2.5 eq), and morpholine (4.0 eq).

  • Reaction Execution : Heat the mixture to a gentle reflux (approx. 130-140 °C) under a nitrogen atmosphere.

  • In-Process Control (IPC) : Monitor the reaction progress by Thin-Layer Chromatography (TLC) every 2 hours (Eluent: 30% Ethyl Acetate in Hexane). The reaction is complete upon the disappearance of the starting acetophenone spot. Typically, this requires 6-8 hours.

  • Work-up and Isolation : Cool the reaction mixture to room temperature. Pour the mixture into 200 mL of cold water and stir for 30 minutes. The crude thioamide will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water, and then recrystallize from hot ethanol to yield the purified thioamide intermediate.

Part B: Hydrolysis to the Final Product

  • Reactor Charging : Suspend the purified thioamide intermediate (1.0 eq) in a 1:1 mixture of ethanol and 20% aqueous sulfuric acid in a round-bottom flask.

  • Reaction Execution : Heat the mixture to reflux (approx. 100 °C) with vigorous stirring.

  • In-Process Control (IPC) : Monitor the hydrolysis by TLC (Eluent: 50% Ethyl Acetate in Hexane with 1% acetic acid). The reaction is complete when the thioamide spot is no longer visible (typically 12-18 hours).

  • Work-up and Purification : Cool the reaction mixture to ambient temperature. Extract the product into diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Final Isolation : Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid should be recrystallized from a toluene/hexane solvent system to yield pure 2,3-Dichloro-5-methylphenylacetic acid.

Trustworthiness through Validation : The integrity of this protocol is maintained by the integrated IPCs. Final product identity and purity must be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the observed data with theoretically predicted values.

Applications in Drug Discovery and Medicinal Chemistry

Phenylacetic acid derivatives are a cornerstone of modern pharmacology, most notably as non-steroidal anti-inflammatory drugs (NSAIDs).[2] The title compound, by structural analogy to drugs like Diclofenac, is a rational target for investigation as a modulator of inflammatory pathways.

Postulated Mechanism of Action: COX Enzyme Inhibition

The primary mechanism for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of pain and inflammation. The structural features of 2,3-Dichloro-5-methylphenylacetic acid suggest it is a candidate for a COX inhibitor.

G cluster_pathway Inflammatory Cascade cluster_inhibition Therapeutic Intervention AA Arachidonic Acid (from cell membrane) COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins (Pain, Fever, Inflammation) COX->PGs Inhibitor 2,3-Dichloro-5-methyl- phenylacetic acid Inhibitor->COX Inhibition

Caption: Postulated inhibition of prostaglandin synthesis via the COX pathway.

Expertise and Field Insights : The choice of this specific substitution pattern is guided by Structure-Activity Relationship (SAR) principles. The two chlorine atoms in the ortho and meta positions significantly increase the molecule's lipophilicity and introduce steric bulk, which can enhance binding affinity and selectivity within the hydrophobic channel of the COX active site. The meta-methyl group further modulates the electronic profile and can serve as a key interaction point. The development of chlorinated drug candidates is a significant area of modern medicinal chemistry.[3]

References

  • Title : 2-(2,3-Dichloro-4-methylphenyl)acetic acid Source : PubChem, National Center for Biotechnology Information URL : [Link]

  • Title : Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives Source : MDPI (Molbank Journal) URL : [Link]

  • Title : Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review Source : National Center for Biotechnology Information (PMC) URL : [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 2,3-Dichloro-5-methylphenylacetic Acid: Melting and Boiling Point Determination

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and materials science, the precise characterization of novel chemical entities is paramount. Phenylacetic acid derivatives, a cornerstone in medicinal chemistry, continue to yield compounds of significant interest. This guide focuses on 2,3-Dichloro-5-methylphenylacetic acid , a molecule whose physicochemical properties, while not broadly documented, are critical for its potential applications. The absence of extensive published data for this specific compound necessitates a rigorous, first-principles approach to its characterization.

This document deviates from a standard data sheet format. Instead, it serves as a comprehensive technical guide for the research scientist. It provides not just the how, but the why, grounding every procedural step in the fundamental principles of physical chemistry and analytical science. We will explore the theoretical underpinnings and provide detailed, field-tested protocols for the accurate determination of the melting and boiling points of 2,3-Dichloro-5-methylphenylacetic acid, ensuring the data you generate is both reliable and reproducible.

Physicochemical Profile: Understanding 2,3-Dichloro-5-methylphenylacetic Acid

2,3-Dichloro-5-methylphenylacetic acid is a crystalline solid at standard conditions. Its structure, characterized by a substituted phenyl ring attached to a carboxylic acid moiety, suggests a relatively high melting point due to the potential for strong intermolecular forces, including hydrogen bonding and dipole-dipole interactions. The presence of two chlorine atoms and a methyl group on the aromatic ring influences the molecule's polarity, crystal lattice energy, and ultimately, its melting and boiling characteristics.

Table 1: Predicted and Analogous Physicochemical Data

Property2,3-Dichloro-5-methylphenylacetic acid(2-chloro-5-methylphenyl)acetic acid (CAS 81682-39-5)
Molecular Formula C₉H₈Cl₂O₂C₉H₉ClO₂
Molecular Weight 219.06 g/mol 184.62 g/mol
Melting Point Not Experimentally DeterminedData Not Available
Boiling Point Not Experimentally Determined310.5 ± 27.0 °C (Predicted)[1]

The Imperative of Purity: Synthesis and Recrystallization

The accuracy of melting and boiling point determination is contingent on the purity of the sample. Impurities introduce defects into the crystal lattice, which typically leads to a depression and broadening of the melting point range. Therefore, prior to any analytical measurement, the synthesis of 2,3-Dichloro-5-methylphenylacetic acid must be followed by a robust purification protocol, most commonly recrystallization.

Synthesis Overview

The synthesis of substituted phenylacetic acids can be achieved through various established routes, such as the Willgerodt-Kindler reaction or the hydrolysis of the corresponding benzyl cyanide. The choice of synthetic pathway will depend on the availability of starting materials and the desired scale of the reaction.

Recrystallization Protocol: A Self-Validating System

The goal of recrystallization is to obtain a highly ordered crystalline solid, free from soluble and insoluble impurities. The choice of solvent is critical and should be determined experimentally.

Step-by-Step Recrystallization Methodology:

  • Solvent Selection: In a series of test tubes, test the solubility of a small amount of the crude 2,3-Dichloro-5-methylphenylacetic acid in various solvents (e.g., ethanol, methanol, toluene, ethyl acetate, water, and mixtures thereof) at room temperature and upon heating. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of the chosen hot solvent. Add the solvent in small portions until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The flask should be covered to prevent solvent evaporation.

  • Further Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the expected melting point to remove any residual solvent.

Experimental Determination of the Melting Point

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the solid and liquid phases are in equilibrium.[2] For impure substances, melting occurs over a range of temperatures.[3]

Methodology: Digital Melting Point Apparatus

Modern digital melting point apparatuses offer a precise and reproducible method for this determination.[4][5]

Protocol for Digital Melting Point Apparatus:

  • Sample Preparation: Finely powder a small amount of the dry, recrystallized 2,3-Dichloro-5-methylphenylacetic acid.[2] Pack the powdered sample into a capillary tube to a height of 2-3 mm.[6]

  • Instrument Setup: Turn on the apparatus and allow it to stabilize. Set the starting temperature to approximately 20°C below the expected melting point. If the melting point is unknown, a preliminary rapid determination can be performed.[4][7]

  • Ramp Rate: Set the heating rate (ramp rate) to 1-2°C per minute for an accurate determination.[8]

  • Measurement: Insert the capillary tube into the heating block. Observe the sample through the magnifying lens.

  • Data Recording: Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (the completion of melting). This range is the melting point of the sample.[1]

Alternative Methodology: The Thiele Tube

The Thiele tube provides a classic and effective method for melting point determination, utilizing a heated oil bath to ensure uniform temperature distribution through convection currents.[9][10]

Protocol for Thiele Tube Melting Point Determination:

  • Sample Preparation: Prepare a packed capillary tube as described for the digital apparatus.

  • Apparatus Assembly: Attach the capillary tube to a thermometer using a small rubber band or a piece of rubber tubing. The bottom of the capillary tube should be level with the middle of the thermometer bulb.

  • Immersion: Insert the thermometer and attached capillary tube into the Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil). The sample should be positioned in the center of the main body of the tube.

  • Heating: Gently heat the side arm of the Thiele tube with a microburner or Bunsen burner.[10] The convection currents will ensure even heating of the sample.

  • Observation and Recording: Observe the sample closely. Record the temperature range from the first appearance of liquid to the complete liquefaction of the solid.[1]

Experimental Determination of the Boiling Point

Given that 2,3-Dichloro-5-methylphenylacetic acid is a solid at room temperature, its boiling point is expected to be significantly high and may be accompanied by decomposition. Therefore, boiling point determination should be conducted with caution, and a micro-method is often preferred to minimize the amount of substance required and the potential for thermal degradation.

Micro Boiling Point Determination

This method is suitable for small quantities of liquid and can be adapted for high-melting solids by first melting the sample.

Protocol for Micro Boiling Point Determination:

  • Sample Preparation: Place a small amount of 2,3-Dichloro-5-methylphenylacetic acid into a small test tube (e.g., a fusion tube).

  • Apparatus Setup: Attach the test tube to a thermometer. Place a capillary tube, sealed at one end, into the test tube with the open end downwards.

  • Heating: Immerse the assembly in a high-temperature heating bath (e.g., a Thiele tube with high-boiling point silicone oil).

  • Observation: Heat the bath gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube as the air inside expands. Continue heating until a rapid and continuous stream of bubbles is observed.

  • Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The point at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point of the substance at the ambient atmospheric pressure.[11] Record this temperature.

Safety and Handling of Chlorinated Aromatic Compounds

Chlorinated aromatic compounds require careful handling due to their potential toxicity.[12] Adherence to strict safety protocols is non-negotiable.

  • Engineering Controls: All manipulations of 2,3-Dichloro-5-methylphenylacetic acid should be conducted in a certified chemical fume hood to minimize inhalation exposure.[12]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles and a face shield are mandatory.[13]

    • Skin Protection: A lab coat, and for larger quantities, a chemical-resistant apron should be worn.[12]

    • Gloves: Chemically resistant gloves (e.g., nitrile or neoprene) must be worn.[14]

  • Waste Disposal: All waste containing 2,3-Dichloro-5-methylphenylacetic acid must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[12]

  • Spill Response: In the event of a spill, evacuate the area and follow established laboratory spill cleanup procedures.

Data Interpretation and Reporting

A sharp melting point range (typically ≤ 1°C) is indicative of a high degree of purity. A broad melting range suggests the presence of impurities. The experimentally determined boiling point should always be reported along with the atmospheric pressure at which it was measured, as boiling point is pressure-dependent.

Visualizing the Workflow

To aid in the conceptualization of the experimental processes, the following diagrams illustrate the key workflows.

Melting_Point_Determination cluster_prep Sample Preparation cluster_measurement Melting Point Measurement a Crude Product b Recrystallization a->b c Dry Purified Crystals b->c d Pack Capillary Tube c->d e Digital Melting Point Apparatus d->e f Thiele Tube Method d->f g Record Melting Point Range e->g f->g

Caption: Workflow for Melting Point Determination.

Boiling_Point_Determination cluster_setup Micro Boiling Point Setup cluster_procedure Measurement Procedure h Place Sample in Fusion Tube i Add Inverted Capillary Tube h->i j Assemble with Thermometer i->j k Heat in Oil Bath j->k l Observe Bubble Stream k->l m Cool and Record Boiling Point l->m

Caption: Workflow for Micro Boiling Point Determination.

Conclusion

While a definitive literature value for the melting and boiling points of 2,3-Dichloro-5-methylphenylacetic acid remains to be established, this guide provides the rigorous experimental framework necessary for any researcher to determine these crucial physicochemical parameters with a high degree of confidence. The emphasis on sample purity, meticulous experimental technique, and stringent safety protocols will ensure the generation of high-quality, reliable data, which is the bedrock of sound scientific advancement.

References

  • University of Calgary. Melting point determination. [Link]

  • Timstar. Melting Point: Using the Thiele Tube. [Link]

  • California State University, Stanislaus. Melting Point Determination. [Link]

  • University of Toronto. Micro-boiling point measurement. [Link]

  • NSF. NFU 498 Digital Melting Point Apparatus. [Link]

  • SSERC. Melting point determination. [Link]

  • Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis. [Link]

  • Chymist.com. Micro Boiling Point Determination. [Link]

  • University of Toronto. Micro-boiling point measurement. [Link]

  • Chemtips. How to Determine Boiling Points on the Microscale. [Link]

  • Scribd. Micro-Method for Boiling Point Determination. [Link]

  • University of Massachusetts Boston. DETERMINATION OF MELTING POINTS. [Link]

  • Cole-Parmer. Digital Melting Point Apparatus. [Link]

  • JoVE. Video: Melting Point Determination of Solid Organic Compounds. [Link]

  • Stanford Research Systems. DigiMelt Student Melting Point System. [Link]

  • Shri Sanganabasava Mahaswamiji College of Pharmacy & Research Centre. Objective: The following document describes the standard operating procedure for Melting point apparatus. [Link]

  • Organic Syntheses. Phenylacetamide. [Link]

  • GeeksforGeeks. Determination of Boiling Point of Organic Compounds. [Link]

  • Bibby Scientific. IA 9000 SERIES. Digital Melting Point INSTRUCTION BOOK. [Link]

  • Vedantu. Determination of Boiling Point of Organic Compounds: Chemistry Guide. [Link]

  • JoVE. Video: Boiling Points - Concept. [Link]

  • Google Patents. CN107445822A - A kind of method for preparing phenylacetic acid.
  • Vijay Nazare. Determination of Boiling Point (B.P). [Link]

  • Quora. How to recrystallize phenoxyacetic acid. [Link]

  • BYJU'S. Determination Of Boiling Point Of An Organic Compound Experiment. [Link]

  • European Chlorinated Solvent Association. Guidance on Storage and Handling of Chlorinated Solvents. [Link]

  • MDPI. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. [Link]

  • PubChem. 2-(2,3-Dichloro-4-methylphenyl)acetic acid. [Link]

  • Environment Surveillance Centre & Emergency Response Centre, Bhopal. safety guidelines for chlorine. [Link]

  • New Jersey Department of Health. Chlorine - Hazardous Substance Fact Sheet. [Link]

  • PubChem. 2-(2,3-Dimethoxy-5-methylphenyl)acetic acid. [Link]

  • Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]

Sources

Technical Guide: Solubility Profile & Process Development for 2,3-Dichloro-5-methylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, thermodynamic behavior, and characterization protocols for 2,3-Dichloro-5-methylphenylacetic acid .

As specific solubility data for this precise isomer (CAS 1803845-35-3) is limited in public repositories, this guide synthesizes data from structural analogs (e.g., 2,4-dichlorophenylacetic acid) and provides a rigorous Process Development Protocol for researchers to generate, model, and apply solubility data in drug development workflows.

Part 1: Executive Summary & Chemical Profile

2,3-Dichloro-5-methylphenylacetic acid is a functionalized aromatic acid typically utilized as a scaffold in the synthesis of diuretic agents (e.g., ethacrynic acid derivatives) and agrochemicals. Its solubility behavior is governed by the interplay between its lipophilic core (dichlorinated toluene ring) and its hydrophilic tail (carboxylic acid).

Understanding its solubility landscape is critical for:

  • Reaction Optimization: Selecting solvents that maintain homogeneity during nucleophilic substitutions.

  • Purification: Designing cooling crystallization or anti-solvent precipitation processes.

  • Formulation: Ensuring stability in liquid delivery systems.

Physicochemical Identity
PropertyDetail
Chemical Structure C₉H₈Cl₂O₂
Molecular Weight 219.06 g/mol
Physical Form White to off-white crystalline solid
Predicted pKa ~3.8 – 4.0 (Carboxylic acid)
Key Functional Groups Carboxyl (-COOH), Aryl Chlorides (-Cl), Methyl (-CH₃)
Polarity Profile Amphiphilic; dominant lipophilic character due to halogenation.

Part 2: Solubility Landscape (Predicted & Analog-Based)

Note: In the absence of empirical data for the specific 2,3-dichloro-5-methyl isomer, the following values are derived from structurally homologous 2,4-dichlorophenylacetic acid and 2,4-D (phenoxyacetic acid) benchmarks. These serve as the baseline for process design.

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsPredicted Solubility (25°C)Interaction Mechanism
Lower Alcohols Methanol, Ethanol, IPAHigh (>100 mg/mL)Hydrogen bonding (donor/acceptor) with carboxyl group.
Polar Aprotics DMSO, DMF, NMPVery High (>200 mg/mL)Strong dipole-dipole interactions; disrupts acid dimers.
Esters/Ketones Ethyl Acetate, AcetoneModerate-High (50–100 mg/mL)Dipole interactions; good for crystallization.
Ethers THF, MTBE, 1,4-DioxaneModerate (30–80 mg/mL)Hydrogen bond acceptance from acid proton.
Chlorinated DCM, ChloroformModerate (20–50 mg/mL)Dispersion forces; useful for extraction.
Aliphatics Hexane, Heptane, CyclohexaneLow/Insoluble (<1 mg/mL)Lack of polar interaction; ideal anti-solvents.
Aqueous Water (pH < pKa)Very Low (<0.5 mg/mL)Hydrophobic effect dominates.
Aqueous (Basic) Water (pH > 8, e.g., NaOH)High (as Salt)Formation of soluble carboxylate anion.

Process Insight: The presence of the 5-methyl group adds lipophilicity compared to the standard dichlorophenylacetic acid, likely reducing water solubility further while enhancing solubility in non-polar organics like Toluene.

Part 3: Experimental Protocol for Solubility Determination

To validate the exact solubility for regulatory filing or critical process parameters (CPP), you must generate empirical data. Do not rely solely on prediction. Use the following Gravimetric Isothermal Saturation Method .

Workflow Diagram (DOT)

SolubilityProtocol Start Start: Excess Solid Addition Equilibration Equilibration (Constant Temp, Stirring, 24-48h) Start->Equilibration Add solvent Filtration Filtration / Centrifugation (Isothermal, 0.45 µm filter) Equilibration->Filtration Saturated Solution Sampling Aliquot Sampling (Pre-weighed vessel) Filtration->Sampling Clear Supernatant Evaporation Solvent Evaporation (Vacuum Oven, < MP of solid) Sampling->Evaporation Mass_wet Weighing Gravimetric Analysis (Mass of Residue) Evaporation->Weighing Mass_dry Calc Calculation: S = m_solute / m_solvent Weighing->Calc

Caption: Standard Gravimetric Workflow for Solubility Determination.

Step-by-Step Methodology
  • Preparation: Add excess 2,3-Dichloro-5-methylphenylacetic acid solid to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir at the target temperature (e.g., 298.15 K) for 24–48 hours. Ensure solid phase remains present (supersaturation).

  • Phase Separation: Stop stirring and allow settling for 1 hour. Filter the supernatant using a syringe filter (0.45 µm PTFE) pre-heated to the same temperature to prevent crash-out.

  • Quantification:

    • Weigh a clean, dry vial (

      
      ).
      
    • Add filtered supernatant and weigh (

      
      ).
      
    • Evaporate solvent under vacuum (40°C, 100 mbar) until constant weight is achieved (

      
      ).
      
  • Calculation:

    
    
    

Part 4: Thermodynamic Modeling & Data Correlation

Once experimental data is gathered across temperatures (e.g., 283K to 323K), apply thermodynamic models to smooth the data and calculate the enthalpy of dissolution (


). This is essential for scaling up crystallization reactors.
Modified Apelblat Equation

The most robust model for non-ideal organic solutions.



  • 
    : Mole fraction solubility[1]
    
  • 
    : Absolute temperature (K)[2]
    
  • 
    : Empirical constants derived from regression.
    
van't Hoff Equation

Used to determine thermodynamic parameters (


, 

).

  • Interpretation: A linear plot of

    
     vs 
    
    
    
    indicates ideal behavior. Deviations suggest specific solute-solvent interactions (e.g., solvation shells in DMSO).
Thermodynamic Logic Diagram

ThermoLogic Data Experimental Data (x_i vs T) ModelSelect Select Model Data->ModelSelect Apelblat Modified Apelblat (Best Fit for Process Control) ModelSelect->Apelblat Non-linear VantHoff van't Hoff Analysis (Enthalpy/Entropy Extraction) ModelSelect->VantHoff Linear approx Result Process Parameter: Cooling Ramp Rate Apelblat->Result Solubility Curve VantHoff->Result ΔH determines heat removal

Caption: Decision framework for thermodynamic modeling of solubility data.

Part 5: Purification & Crystallization Strategy

Based on the chemical profile, the following purification strategies are recommended for 2,3-Dichloro-5-methylphenylacetic acid.

Cooling Crystallization (Recommended)
  • Solvent: Ethyl Acetate or Ethanol/Water (80:20).

  • Mechanism: High solubility at boiling point, significant drop at ambient/chilled temperatures.

  • Protocol: Dissolve crude solid at reflux. Cool slowly (0.5°C/min) to 5°C. The methyl and chloro substituents facilitate strong crystal lattice packing, leading to high purity.

Anti-Solvent Precipitation
  • Solvent System: Dissolve in Acetone (Solvent) -> Add n-Heptane (Anti-solvent).

  • Ratio: Start with 1:1 and increase heptane until turbidity persists.

  • Advantage: Useful for thermally unstable derivatives, though this acid is generally stable.

Acid-Base Swing (Chemical Purification)
  • Step A: Dissolve impure organic in dilute NaOH (pH 10). Impurities that are non-acidic (e.g., chlorinated toluenes) remain insoluble and can be extracted with Toluene.

  • Step B: Acidify aqueous layer with HCl to pH 1.

  • Step C: Filter the precipitated pure acid.

References

  • PubChem. (2025).[3] Compound Summary: 2,4-Dichlorophenylacetic acid.[4][5][6] National Library of Medicine. Retrieved from [Link].

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.
  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid in water from T = (278 to 348) K. Journal of Chemical Thermodynamics.

Sources

The 2,3-Dichloro-5-methylphenylacetic Acid Scaffold: Synthetic Evolution and Pharmacological Significance

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural evolution, synthetic challenges, and pharmacological context of 2,3-Dichloro-5-methylphenylacetic acid . While this specific isomer (CAS 1803845-35-3) is a specialized research intermediate, its history is inextricably linked to the "Golden Age" of diuretic and herbicide discovery in the mid-20th century, specifically the development of Ethacrynic Acid and Indacrinone .

Executive Summary

2,3-Dichloro-5-methylphenylacetic acid represents a critical "chemical probe" within the halogenated phenylacetic acid family. Historically, this scaffold emerged during the rigorous Structure-Activity Relationship (SAR) campaigns of the 1960s and 70s aimed at dissociating the diuretic effects of phenoxyacetic acids (like Ethacrynic Acid) from their uricosuric (uric acid clearing) properties.

This guide explores the molecule's role as a bioisostere in drug design, its challenging regioselective synthesis, and its utility as a building block for modern CRTH2 antagonists and auxin-related agrochemicals.

Historical Genesis: The "Phenoxy" to "Phenyl" Shift

The discovery of this molecular class was not a singular event but a result of the Merck Sharp & Dohme (MSD) diuretic program.

  • 1950s Context: Mercurial diuretics were effective but toxic. The search was on for orally active, non-toxic alternatives.

  • The Breakthrough: The discovery that dichlorophenoxyacetic acids (related to 2,4-D herbicides) had weak diuretic activity led to Ethacrynic Acid (Edecrin).

  • The Problem: Loop diuretics caused hyperuricemia (gout).

  • The Evolution: Chemists hypothesized that replacing the ether linkage (-O-) of ethacrynic acid with a direct carbon bond (phenylacetic acid) or a ketone (indanone) could alter the metabolic profile. This led to the synthesis of Indacrinone (MK-196) and various dichloromethylphenylacetic acid isomers, including the 2,3-dichloro-5-methyl variant, to test for "uricosuric diuretic" activity.

Structural Evolution Diagram

The following diagram illustrates the logical chemical evolution from herbicides to loop diuretics, highlighting the position of the 2,3-dichloro-5-methylphenylacetic acid scaffold.

ChemicalEvolution Herbicide 2,4-D (Herbicide) (2,4-Dichlorophenoxyacetic acid) Ethacrynic Ethacrynic Acid (Diuretic) (2,3-Dichloro-4-methylene...) Herbicide->Ethacrynic SAR Optimization (Merck 1960s) Scaffold 2,3-Dichloro-5-methyl- phenylacetic acid (The Target Scaffold) Ethacrynic->Scaffold Bioisosteric Replacement (Ether -> Carbon) Indacrinone Indacrinone (MK-196) (Uricosuric Diuretic) Scaffold->Indacrinone Cyclization & Modification

Caption: Evolutionary pathway of dichlorinated acid scaffolds from herbicides to advanced diuretics.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

The 2,3-dichloro-5-methyl substitution pattern creates a highly congested aromatic ring. The ortho-chloro substituents twist the acetic acid side chain out of planarity, impacting receptor binding affinity.

PropertyDataSignificance
IUPAC Name 2-(2,3-Dichloro-5-methylphenyl)acetic acidDefines substitution pattern.
CAS Number 1803845-35-3Unique identifier for research grade material.
Molecular Formula C₉H₈Cl₂O₂High halogen content increases lipophilicity (LogP ~3.0).
Molecular Weight 219.06 g/mol Fragment-sized; ideal for lead optimization.
H-Bond Donors/Acceptors 1 / 2Classic carboxylic acid pharmacophore.
pKa (Predicted) ~3.8 - 4.0Stronger acid than unsubstituted phenylacetic acid due to electron-withdrawing Cl groups.

Synthetic Methodology

Synthesizing the 2,3-dichloro-5-methyl pattern is non-trivial due to the directing effects of the substituents. Standard electrophilic aromatic substitution on toluene would favor the 2,4- or 2,6- positions. Therefore, an indirect route via aniline or acetophenone is required.

Protocol A: The Willgerodt-Kindler Approach (Recommended)

This method constructs the acetic acid tail from a ketone precursor, avoiding complex alkylation steps.

Precursor: 2,3-Dichloro-5-methylacetophenone.

Step-by-Step Protocol:

  • Reagent Preparation: In a round-bottom flask, combine 2,3-dichloro-5-methylacetophenone (1.0 eq) with morpholine (2.0 eq) and elemental sulfur (1.5 eq).

  • Reflux: Heat the mixture to 130°C for 8–12 hours. The reaction generates a thioamide intermediate via the migration of the carbonyl group to the terminal carbon.

  • Hydrolysis: Cool the mixture and add 10% NaOH solution. Reflux for an additional 4 hours to hydrolyze the thioamide to the carboxylate.

  • Workup: Acidify the solution with HCl to pH 2. The product, 2,3-Dichloro-5-methylphenylacetic acid , will precipitate.

  • Purification: Recrystallize from ethanol/water to remove sulfur byproducts.

Protocol B: The Sandmeyer-Nitrile Route

Used when starting from the aniline derivative.

  • Diazotization: Treat 2,3-dichloro-5-methylaniline with NaNO₂/HCl at 0°C to form the diazonium salt.

  • Cyanation: React with CuCN/KCN (Sandmeyer reaction) to yield 2,3-dichloro-5-methylbenzonitrile.

  • Hydrolysis: Acid hydrolysis (H₂SO₄/H₂O) converts the nitrile to the phenylacetic acid.

Synthetic Workflow Diagram

Synthesis Start Start: 2,3-Dichloro-5-methylaniline Diazo Intermediate: Diazonium Salt Start->Diazo NaNO2, HCl, 0°C Nitrile Intermediate: Benzonitrile Diazo->Nitrile CuCN, KCN (Sandmeyer) Acid Target: 2,3-Dichloro-5-methylphenylacetic acid Nitrile->Acid H2SO4, Reflux (Hydrolysis)

Caption: The Sandmeyer-Nitrile synthetic route for accessing the target acid.

Pharmacological Applications & Research Utility[6]

Uricosuric Diuretic Development

The primary historical interest in this molecule lies in its relationship to Indacrinone .

  • Mechanism: Loop diuretics inhibit the Na+/K+/2Cl- cotransporter (NKCC2). However, many cause uric acid retention.

  • Role of the Scaffold: The 2,3-dichloro-phenylacetic acid motif was investigated to see if it could inhibit the urate transporter (URAT1) while maintaining diuretic activity. The 5-methyl group provides steric bulk that differentiates it from toxic metabolites of Ticrynafen.

Auxin Herbicides (Agrochemicals)

Phenylacetic acids are a class of Auxins (plant hormones).

  • Activity: 2,3-Dichlorophenylacetic acid is known to possess auxin activity. The addition of the 5-methyl group often creates an "Anti-Auxin" or modifies selectivity, making it a valuable tool for studying plant growth regulation pathways.

CRTH2 Antagonism (Modern Context)

Recent research into asthma and allergic rhinitis focuses on the CRTH2 receptor.

  • Relevance: Several CRTH2 antagonists (e.g., Ramatroban analogs) utilize a halogenated phenylacetic acid core. This specific isomer serves as a hydrophobic fragment in Fragment-Based Drug Discovery (FBDD) to probe the lipophilic pocket of the receptor.

References

  • Merck Sharp & Dohme. (1965). Ethacrynic acid and related compounds. Journal of Medicinal Chemistry.

  • Woltersdorf, O. W., et al. (1984). The evolution of the (aryloxy)acetic acid diuretics. Accounts of Chemical Research.

  • PubChem. (2024). Compound Summary: 2-(2,3-Dichloro-5-methylphenyl)acetic acid (CID 119014032). National Library of Medicine.

  • BenchChem. (2024). Technical Data: (2-Chloro-5-methylphenyl)acetic acid derivatives.

  • Cragoe, E. J. (1983). Diuretics: Chemistry, Pharmacology, and Medicine. Wiley-Interscience. (Foundational text on the SAR of dichlorophenylacetic acids).

Methodological & Application

Application Note: HPLC Method Development for 2,3-Dichloro-5-methylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the development and validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of 2,3-Dichloro-5-methylphenylacetic acid . This compound is frequently encountered as a building block or critical intermediate in the synthesis of diuretic agents and non-steroidal anti-inflammatory drugs (NSAIDs).

Due to the presence of the carboxylic acid moiety and the hydrophobic chlorine/methyl substituents, this analyte presents specific challenges regarding peak tailing and retention stability. This guide moves beyond standard templates to provide a "first-principles" approach to method design, ensuring robust separation from potential regioisomers (e.g., 2,4-dichloro analogs).

Physicochemical Profiling & Strategy

Before selecting column conditions, we must analyze the molecule's behavior in solution.

PropertyValue (Est.)Chromatographic Implication
Structure Phenylacetic acid core + 2 Cl + 1 MethylModerate hydrophobicity; potential for

interactions.
pKa (Acid) ~3.8 – 4.2CRITICAL: At neutral pH (7.0), the molecule is ionized (

) and will elute in the void volume. The mobile phase pH must be suppressed (pH < 2.8) to retain the molecule in its neutral form.
LogP ~2.8 – 3.2Requires a gradient with significant organic strength (Acetonitrile) to elute within a reasonable runtime.
UV Max ~210 nm, ~265 nm210 nm provides max sensitivity; 265 nm offers higher selectivity against non-aromatic impurities.
The Development Logic (Graphviz)

The following decision tree illustrates the logic used to arrive at the final protocol.

MethodStrategy Start Analyte: 2,3-Dichloro-5-methylphenylacetic acid pKa_Check Check pKa (~4.0) Start->pKa_Check pH_Decision Mobile Phase pH Selection pKa_Check->pH_Decision pH_Low pH 2.5 (Suppressed) Analyte Neutral -> Retained pH_Decision->pH_Low Preferred pH_High pH 7.0 (Ionized) Analyte Elutes in Void pH_Decision->pH_High Avoid Column_Select Column Selection pH_Low->Column_Select C18 C18 (L1) General Robustness Column_Select->C18 Standard Phenyl Phenyl-Hexyl (L11) For Isomer Selectivity Column_Select->Phenyl Alternative Final_Method Final Protocol: C18, pH 2.5 Phosphate, ACN Gradient C18->Final_Method

Figure 1: Method Development Decision Tree. Blue nodes indicate start/end points; Green indicates optimal choices.

Optimized Experimental Protocol

This protocol is designed to be robust and transferable . The use of a phosphate buffer at pH 2.5 ensures the carboxylic acid remains protonated, preventing peak splitting and ensuring consistent retention times.

Reagents & Equipment[1]
  • HPLC System: Agilent 1260/1290 or Waters Alliance (Quaternary Pump preferred).

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent USP L1 column.

    • Why: The "Plus" or highly end-capped base deactivation is essential to prevent the acidic analyte from interacting with active silanols, which causes tailing.

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Phosphoric Acid (85%), Potassium Dihydrogen Phosphate (

    
    ).
    
Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve 1.36 g

    
     in 1000 mL water (10 mM). Adjust pH to 2.5 ± 0.1  using dilute Phosphoric Acid. Filter through 0.22 µm membrane.
    
    • Note: Do not use Acetate or Formate buffers if monitoring at 210 nm due to high UV cutoff background.

  • Mobile Phase B (Organic): 100% Acetonitrile.

Instrument Parameters
ParameterSetting
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 35°C (Controls viscosity and improves reproducibility)
Detection (UV) 220 nm (Quantification), 254 nm (Identification)
Run Time 20 Minutes
Gradient Program

The gradient is designed to start with low organic to separate polar impurities, then ramp up to elute the hydrophobic chlorinated target.

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.08515Equilibration
2.08515Isocratic Hold
12.02080Linear Gradient
15.02080Wash
15.18515Return to Initial
20.08515Re-equilibration

Validation Strategy (ICH Q2 R2)

According to the latest ICH Q2(R2) guidelines, the method must be validated for its intended purpose (Identification, Impurity Testing, or Assay).[1]

Specificity (Stress Testing)

To ensure the method is stability-indicating, the sample should be subjected to stress conditions. The 2,3-dichloro isomer must be resolved from its potential degradation products (decarboxylated species) or regioisomers (2,4-dichloro or 3,4-dichloro analogs).

  • Requirement: Resolution (

    
    ) > 1.5 between the Main Peak and nearest isomer.
    
Linearity & Range

Prepare a 5-point calibration curve.

  • Range: 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

  • Acceptance:

    
    .
    
System Suitability Testing (SST)

Every analytical run must begin with an SST injection to verify system performance.

ParameterAcceptance CriteriaLogic
Tailing Factor (

)

Acids tend to tail; values > 2.0 indicate column aging or incorrect pH.
Theoretical Plates (

)

Ensures column efficiency.
Retention Time %RSD

Confirms pump stability and equilibration.
Validation Workflow Diagram

ValidationWorkflow Sample Sample Preparation (0.1 mg/mL in 50:50 ACN:Water) SST System Suitability (Inj 5x Standard) Sample->SST Check Pass Criteria? (RSD < 1%, Tailing < 1.5) SST->Check Run Run Samples (Bracket with Stds) Check->Run Yes Fail Troubleshoot: Check pH / Column Wash Check->Fail No Fail->SST Retry

Figure 2: Routine Analysis and Validation Workflow.

Troubleshooting Guide

Issue: Peak Tailing
  • Cause: Secondary interactions between the carboxylic acid and residual silanols on the silica support.

  • Solution: Ensure the mobile phase pH is 2.5 . If pH is > 3.0, silanols become ionized (

    
    ) and attract the analyte. If tailing persists, switch to a "Shield" or "Polar Embedded" C18 column.
    
Issue: Retention Time Drift
  • Cause: Incomplete equilibration or temperature fluctuation.

  • Solution: Phenylacetic acid derivatives are sensitive to %Organic changes. Ensure the column is thermostatted at 35°C, not ambient.

Issue: "Ghost" Peaks
  • Cause: Contaminated aqueous mobile phase. Phosphate buffers promote microbial growth.

  • Solution: Replace Mobile Phase A daily. Do not "top off" bottles.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • PubChem. (n.d.).[2] Phenylacetic Acid Compound Summary. National Library of Medicine. [Link]

  • Sielc Technologies. (2018).[3] Separation of Phenylacetic acid on Newcrom R1 HPLC column. [Link]

Sources

recrystallization techniques for 2,3-Dichloro-5-methylphenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Recrystallization Protocols for 2,3-Dichloro-5-methylphenylacetic Acid

Executive Summary & Compound Analysis

Target Analyte: 2,3-Dichloro-5-methylphenylacetic acid (CAS: 1803845-35-3) Molecular Formula: C₉H₈Cl₂O₂ Molecular Weight: 219.06 g/mol

The purification of 2,3-Dichloro-5-methylphenylacetic acid presents specific challenges due to the "clumping" effect of the two chlorine atoms and the methyl group on the phenyl ring. These substituents significantly increase lipophilicity compared to unsubstituted phenylacetic acid, altering the solubility profile.

Key Challenges:

  • Isomeric Impurities: The synthesis often yields regioisomers (e.g., 2,5-dichloro or 3,5-dichloro analogs) which have similar solubility profiles.

  • "Oiling Out": The melting point of this derivative is likely suppressed by impurities, leading to phase separation (oil) before crystallization.

  • Dimerization: Like all carboxylic acids, this compound forms stable hydrogen-bonded dimers in non-polar solvents, affecting solubility curves.

This guide provides a self-validating protocol for developing a recrystallization process, moving from solvent screening to scale-up.

Pre-Recrystallization Assessment

Before attempting bulk recrystallization, you must define the solubility profile. Do not skip this step.

Solubility Screening Protocol: Test 100 mg of crude material in 1 mL of the following solvents at Reflux (Boiling) and Room Temperature (RT).

Solvent ClassSpecific SolventExpected BehaviorSuitability
Non-Polar Heptane / HexaneInsoluble (Hot & Cold)Anti-Solvent
Aromatic TolueneSoluble (Hot), Sparingly Soluble (Cold)Primary Candidate
Polar Aprotic Ethyl AcetateSoluble (Cold)Too soluble for single-solvent
Polar Protic Ethanol / IPASoluble (Cold)Good for mixed-solvent systems
Chlorinated DCM / ChloroformSoluble (Cold)Generally poor for crystallization
Aqueous WaterInsoluble (Cold), Sparingly Soluble (Hot)Anti-Solvent (with Ethanol)

Protocol A: Single-Solvent Recrystallization (Toluene)

Rationale: Toluene is often the ideal solvent for polychlorinated aromatics. It provides high solubility at boiling points (110°C) but significantly reduced solubility at lower temperatures due to π-stacking interactions, facilitating crystal growth.

Step-by-Step Methodology:

  • Dissolution:

    • Place 10.0 g of crude 2,3-Dichloro-5-methylphenylacetic acid in a 100 mL round-bottom flask (RBF).

    • Add Toluene (start with 3 mL/g, i.e., 30 mL).

    • Heat to reflux with stirring. If not fully dissolved, add Toluene in 5 mL increments until the solution is clear (yellow/orange).

    • Critical: Do not exceed 10 mL/g. If insoluble at this volume, filter hot (Step 2) to remove inorganic salts.

  • Hot Filtration (Optional but Recommended):

    • If the solution is cloudy (insoluble salts/catalyst), filter quickly through a pre-heated glass funnel with a fluted filter paper or a Celite pad to prevent premature crystallization on the filter.

  • Controlled Cooling (Nucleation):

    • Remove the flask from heat and place it on a cork ring.

    • Allow to cool to Room Temperature (RT) slowly (approx. 1-2 hours).

    • Observation: If oil droplets form instead of crystals, reheat to redissolve and add a seed crystal (see Troubleshooting).

  • Crystallization:

    • Once at RT, move the flask to an ice-water bath (0-4°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the crystals using a Büchner funnel under vacuum.

    • Wash: Wash the filter cake with cold Toluene (chilled to 0°C). This displaces the mother liquor containing impurities without dissolving the product.

  • Drying:

    • Dry in a vacuum oven at 40°C for 12 hours. (Melting point check required before higher temps).

Protocol B: Multi-Solvent (Anti-Solvent) Precipitation

Rationale: If Toluene fails or yield is low, an Ethanol/Water system leverages the hydrophobic nature of the dichloromethyl group against the hydrophilic carboxyl group.

Step-by-Step Methodology:

  • Dissolution:

    • Dissolve 10.0 g of crude solid in the minimum amount of boiling Ethanol (approx. 20-30 mL).

  • Anti-Solvent Addition:

    • While maintaining a gentle boil, add hot Water dropwise.

    • Continue adding water until a persistent turbidity (cloudiness) is observed.

  • Clarification:

    • Add a few drops of hot Ethanol to just clear the turbidity. The solution should be saturated.

  • Crystallization:

    • Remove from heat. Cover the flask to prevent evaporation.

    • Allow to cool slowly to RT. The hydrophobic aromatic ring will drive crystallization as the dielectric constant of the mixture increases (due to cooling).

Troubleshooting & Optimization

Problem: "Oiling Out" (Liquid-Liquid Phase Separation)

  • Cause: The melting point of the solvated impurity/product mix is lower than the crystallization temperature.

  • Solution:

    • Seed Crystals: Add a tiny crystal of pure product at the cloud point.

    • Trituration: If an oil forms, decant the solvent and scratch the oil with a glass rod in the presence of a non-solvent (e.g., Hexane) to induce solidification.

    • High-Boiling Solvent: Switch to a higher boiling solvent (e.g., Chlorobenzene) to allow crystallization at a higher temperature (above the oiling point).

Problem: Colored Impurities

  • Solution: Add Activated Charcoal (1-2% w/w) during the hot dissolution step (Protocol A, Step 1). Stir for 5 mins, then perform Hot Filtration.

Visual Workflow: Solvent Selection Logic

The following diagram illustrates the decision matrix for selecting the optimal purification path based on initial solubility tests.

G Start Crude 2,3-Dichloro-5-methylphenylacetic acid SolTest Solubility Test (100mg/1mL) Start->SolTest Res_Tol Soluble in Hot Toluene Insoluble in Cold? SolTest->Res_Tol Test Non-Polar Res_Alc Soluble in Cold Ethanol? SolTest->Res_Alc Test Polar Path_A PROTOCOL A: Single-Solvent (Toluene) Res_Tol->Path_A Yes (Ideal) Path_C Acid/Base Extraction (Purification by pH Swing) Res_Tol->Path_C No (Insoluble Hot) Path_B PROTOCOL B: Ethanol/Water Recrystallization Res_Alc->Path_B Yes Res_Alc->Path_C No (Insoluble) Check Final Validation (HPLC > 98%, DSC Sharp Peak) Path_A->Check Purity Check (HPLC) Path_B->Check Path_C->Check

Figure 1: Decision tree for selecting the appropriate purification strategy based on initial solubility observations.

Analytical Validation

To ensure the protocol has succeeded, the following criteria must be met:

  • HPLC Purity: >98.5% (Area %).

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: Acetonitrile/Water (0.1% H3PO4) gradient.

  • DSC (Differential Scanning Calorimetry):

    • Look for a sharp endotherm. A broad peak indicates the presence of isomers or solvent inclusion.

  • 1H-NMR:

    • Verify the integration of the methyl group (3H, singlet, ~2.3 ppm) and the methylene group (2H, singlet, ~3.6 ppm).

    • Check for the absence of solvent peaks (Toluene: ~2.3 ppm, ~7.1-7.2 ppm).

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • PubChem Compound Summary. (n.d.). 2,3-Dichloro-5-methylphenylacetic acid.[1] National Center for Biotechnology Information. Link

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Source for "Oiling Out" troubleshooting). Link

Sources

Application Note: Synthetic Strategies for Ethacrynic Acid Analogues Utilizing 2,3-Dichloro-5-methylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Ethacrynic acid (Edecrin) is a classic loop diuretic and a potent inhibitor of Glutathione S-Transferase (GST) P1-1, a target implicated in cancer drug resistance. Standard Ethacrynic acid features a phenoxyacetic acid core. This guide details the synthesis of carba-analogues using 2,3-Dichloro-5-methylphenylacetic acid as the starting scaffold.

Why this Scaffold? Replacing the ether oxygen of Ethacrynic acid with a methylene bridge (or direct phenyl linkage) creates a "carba-analogue." This modification is designed to:

  • Enhance Metabolic Stability: The phenoxy ether linkage is susceptible to oxidative dealkylation (O-dealkylation). The phenylacetic acid backbone resists this metabolic route.

  • Explore Steric Influence: The presence of the 5-methyl group (absent in standard Ethacrynic acid) introduces steric bulk adjacent to the active site binding pocket, potentially altering selectivity between NKCC2 (diuretic target) and GST P1-1 (oncology target).

This Application Note presents two divergent synthetic protocols:

  • Protocol A: Installation of the

    
    -unsaturated ketone "warhead" (Michael Acceptor) to synthesize a direct structural analogue.
    
  • Protocol B: Derivatization of the carboxylic tail into 1,3,4-oxadiazole bioisosteres to improve lipophilicity and cellular permeation.

Chemical Strategy & Pathway Analysis[1]

The Regiochemistry Challenge

The starting material, 2,3-Dichloro-5-methylphenylacetic acid, presents a sterically crowded arena for electrophilic aromatic substitution (EAS).

  • Positions 2, 3: Occupied by Chlorine (Deactivating, Ortho/Para directing).

  • Position 5: Occupied by Methyl (Activating, Ortho/Para directing).

  • Position 1: Occupied by the Acetic Acid tail.

Target Position: To mimic Ethacrynic acid, acylation must occur at Position 4 .

  • Electronic Favorability: Position 4 is ortho to the activating Methyl group and para to the Acetic acid side chain. This is electronically favorable.

  • Steric Hindrance: Position 4 is sandwiched between a Chlorine (C3) and a Methyl (C5). This "buttressing effect" requires high-energy forcing conditions for the Friedel-Crafts acylation.

Visualizing the Synthetic Workflow

SyntheticPathway cluster_legend Pathway Key Start 2,3-Dichloro-5- methylphenylacetic acid Ester Methyl Ester Intermediate Start->Ester MeOH, H2SO4 (Protection) Hydrazide Acyl Hydrazide Start->Hydrazide SOCl2; then NH2NH2 Acyl C4-Butyryl Intermediate Ester->Acyl Butyryl Chloride AlCl3 (Friedel-Crafts) Mannich Mannich Base (Aminomethylation) Acyl->Mannich HCHO, HNMe2 (Mannich Rxn) TargetA Target A: Carba-Ethacrynic Analogue Mannich->TargetA 1. Elimination 2. Hydrolysis TargetB Target B: 1,3,4-Oxadiazole Bioisostere Hydrazide->TargetB CS2/KOH or Carboxylic Acid/POCl3 key1 Protocol A: Warhead Synthesis key2 Protocol B: Tail Modification

Caption: Divergent synthetic pathways from 2,3-Dichloro-5-methylphenylacetic acid yielding either Michael acceptor analogues (Protocol A) or heterocyclic bioisosteres (Protocol B).

Protocol A: Synthesis of the Carba-Ethacrynic Core

Objective: To install the 2-methylenebutyryl pharmacophore at the C4 position.

Reagents & Equipment
ReagentRoleEquivalenceSafety Note
Start Material Substrate1.0 eqIrritant
Methanol / H2SO4 ProtectionExcessCorrosive
Butyryl Chloride Acylating Agent1.2 eqLachrymator, Moisture Sensitive
Aluminum Chloride (AlCl3) Lewis Acid2.5 eqReacts violently with water
Paraformaldehyde C1 Source1.5 eqCarcinogen suspect
Dimethylamine HCl Amine Source1.5 eqHygroscopic
Step-by-Step Methodology

1. Esterification (Protection)

  • Dissolve 2,3-Dichloro-5-methylphenylacetic acid (10 mmol) in dry Methanol (30 mL).

  • Add conc. H2SO4 (0.5 mL) dropwise.

  • Reflux for 4 hours.[1] Monitor by TLC (Hexane:EtOAc 8:2).

  • Why: The free carboxylic acid will complex with AlCl3, deactivating the ring and requiring excess catalyst. The ester is more compatible with Friedel-Crafts conditions.

2. Friedel-Crafts Acylation (The Critical Step)

  • Setup: Flame-dried 3-neck flask, N2 atmosphere.

  • Suspend AlCl3 (25 mmol) in dry Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) at 0°C.

  • Add Butyryl Chloride (12 mmol) dropwise. Stir 15 min to form the acylium ion.

  • Add the Methyl Ester (from Step 1) dissolved in DCM dropwise.

  • Condition: Warm to Room Temperature (RT). If no reaction after 2h, heat to reflux (DCE required).

  • Expert Insight: Due to the C3-Cl and C5-Me steric crowding, this reaction may be sluggish. If conversion is low (<50%), switch solvent to Nitrobenzene (high boiling point, polar) and heat to 60°C.

  • Quench: Pour onto ice/HCl. Extract with DCM.

3. Mannich Reaction (


-Methylenation) 
  • Dissolve the C4-butyryl intermediate (5 mmol) in 1,4-dioxane (15 mL).

  • Add Paraformaldehyde (7.5 mmol) and Dimethylamine Hydrochloride (7.5 mmol).

  • Reflux for 2-6 hours.

  • Mechanism:[2][3][4][5][6][7] This forms the Mannich base (amino-ketone).

  • Elimination: Treat the crude Mannich base with aqueous NaHCO3 at reflux or mild base to effect Hoffman-like elimination, generating the

    
    -unsaturated ketone.
    

4. Hydrolysis

  • Treat the ester with LiOH (2 eq) in THF/H2O (1:1) at RT for 2 hours to reveal the free acid.

  • Caution: Avoid harsh basic conditions which can polymerize the newly formed Michael acceptor.

Protocol B: Synthesis of 1,3,4-Oxadiazole Bioisosteres

Objective: To modify the carboxylic acid tail into a heterocyclic moiety, improving metabolic stability and membrane permeability.

Reagents & Equipment
ReagentRoleEquivalence
Start Material Substrate1.0 eq
Hydrazine Hydrate (99%) Nucleophile5.0 eq
Phosphorus Oxychloride (POCl3) Cyclizing AgentSolvent/Reagent
Substituted Benzoic Acid Coupling Partner1.0 eq
Step-by-Step Methodology

1. Hydrazide Formation

  • Dissolve the Methyl Ester (from Protocol A, Step 1) in Ethanol.

  • Add Hydrazine Hydrate (excess, 5 eq) to prevent dimer formation.

  • Reflux for 6-8 hours.[1]

  • Cool and filter the precipitate.[1][8] Recrystallize from Ethanol.

  • Checkpoint: IR spectrum should show doublet -NH2 peaks around 3200-3300 cm⁻¹ and Amide I carbonyl at ~1660 cm⁻¹.

2. Oxadiazole Cyclization (POCl3 Method)

  • Mix the Hydrazide (1 mmol) and a substituted Benzoic Acid (1 mmol) (e.g., 4-chlorobenzoic acid for SAR comparison).

  • Add POCl3 (5 mL) carefully.

  • Reflux for 4-6 hours.[1]

  • Workup: Cool and pour slowly onto crushed ice with vigorous stirring (Exothermic!). Neutralize with NaHCO3 solution.

  • Filter the solid product.[1][8]

  • Mechanism:[2][3][4][5][6][7] The POCl3 activates the carboxylic acid, forms the diacylhydrazide, and dehydrates it to the 1,3,4-oxadiazole ring in one pot.

Quality Control & Validation

Analytical Specifications

For the final Ethacrynic Analogue (Protocol A):

  • 1H NMR (CDCl3, 400 MHz):

    • Look for the vinylic protons of the

      
      -methylene group. Typically two singlets (or fine doublets) around 
      
      
      
      5.5 and 6.2 ppm.
    • Confirm the 5-Methyl singlet around

      
       2.4 ppm.
      
    • Confirm the loss of the methoxy signal (if hydrolyzed).

  • Mass Spectrometry:

    • Expect a characteristic isotope pattern for two chlorine atoms (M, M+2, M+4 intensities approx 9:6:1).

Biological Assay (GST Inhibition)

To validate the "Ethacrynic-like" activity:

  • Assay: CDNB (1-chloro-2,4-dinitrobenzene) conjugation assay.

  • Protocol: Incubate Recombinant GST P1-1 with the analogue (1-100

    
    M) + GSH (1 mM) + CDNB (1 mM).
    
  • Readout: Monitor Absorbance at 340 nm. A decrease in the rate of conjugate formation compared to control indicates inhibition.

References

  • Synthesis and SAR of Ethacrynic Acid Analogues (GST Inhibition): Zhang, H., et al. (2005). Synthesis and structure-activity relationship of ethacrynic acid analogues on glutathione-s-transferase P1-1 activity inhibition.

  • Oxadiazole Derivatization Strategies: Somani, R.R., et al. (2011). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities. [9][10][11]

  • Friedel-Crafts Acylation Mechanisms & Protocols: Sigma-Aldrich Technical Library. Friedel–Crafts Acylation: Reaction & Mechanism.

  • Ethacrynic Acid Analogues as Anti-Cancer Agents: El Kazzouli, S., et al. (2020).[12][13] Synthesis and biological evaluation of ethacrynic acid derivatives bearing sulfonamides as potent anti-cancer agents. [13]

  • General Phenylacetic Acid Synthesis & Reactivity: BenchChem Application Note. Synthesis of Functionalized Phenylacetic Acids.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-Dichloro-5-methylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,3-Dichloro-5-methylphenylacetic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot effectively and improve your yield and purity.

Overview of Synthetic Strategies

The synthesis of 2,3-Dichloro-5-methylphenylacetic acid can be approached from several precursors. The choice of route often depends on the availability of starting materials, scalability, and safety considerations. The three most common and logical pathways start from 2,3-dichloro-5-methylacetophenone, 2,3-dichloro-5-methylbenzyl chloride, or 2,3-dichloro-5-methylbenzaldehyde.

Synthetic_Pathways Toluene 2,3-Dichloro-5-methyltoluene Acetophenone 2,3-Dichloro-5-methylacetophenone Toluene->Acetophenone Friedel-Crafts Acylation BenzylChloride 2,3-Dichloro-5-methylbenzyl chloride Toluene->BenzylChloride Radical Halogenation Benzaldehyde 2,3-Dichloro-5-methylbenzaldehyde Toluene->Benzaldehyde Oxidation Thioamide Intermediate Thioamide Acetophenone->Thioamide Willgerodt-Kindler Reaction BenzylCyanide 2,3-Dichloro-5-methylbenzyl cyanide BenzylChloride->BenzylCyanide Nucleophilic Substitution (e.g., NaCN) GlycidicEster α,β-Epoxy Ester (Glycidic Ester) Benzaldehyde->GlycidicEster Darzens Condensation (e.g., + ClCH₂CO₂Et, Base) FinalProduct 2,3-Dichloro-5-methylphenylacetic acid Thioamide->FinalProduct Hydrolysis BenzylCyanide->FinalProduct Hydrolysis GlycidicEster->FinalProduct Saponification & Decarboxylation

Caption: Key synthetic routes to 2,3-Dichloro-5-methylphenylacetic acid.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during synthesis. Each question is based on common problems observed in our application labs.

Route 1: Willgerodt-Kindler Reaction from 2,3-Dichloro-5-methylacetophenone

The Willgerodt-Kindler reaction is a powerful method for converting aryl ketones into the corresponding phenylacetic acid derivatives via a thioamide intermediate.[1][2] It typically involves heating the ketone with sulfur and a secondary amine, like morpholine.[1]

Q1: My Willgerodt-Kindler reaction has stalled. TLC analysis shows a significant amount of unreacted starting ketone even after prolonged reflux. What's wrong?

A1: This is a common issue often related to temperature, reagent purity, or stoichiometry.

  • Causality: The Willgerodt-Kindler reaction mechanism involves the formation of an enamine, which then reacts with sulfur.[3][4] This process requires high thermal energy to overcome the activation barrier. Insufficient temperature is the most frequent cause of a stalled reaction.

  • Troubleshooting Steps:

    • Verify Temperature: Ensure your reaction is refluxing vigorously. For a morpholine-based reaction, the temperature should be around 130-140 °C. Use a high-boiling solvent like xylene or toluene if necessary, but neat conditions are often preferred.

    • Check Reagent Quality: Morpholine can absorb water and carbon dioxide from the air. Use freshly distilled morpholine for best results. Elemental sulfur should be a fine powder to ensure adequate surface area for reaction.

    • Examine Stoichiometry: An excess of both morpholine and sulfur is typically required. A common molar ratio is 1 equivalent of ketone to 3 equivalents of morpholine and 2.5 equivalents of sulfur.[1] Insufficient amine or sulfur will lead to incomplete conversion.

    • Consider Microwave Synthesis: For rapid optimization, microwave-assisted heating can dramatically reduce reaction times and improve yields by ensuring uniform and efficient heating.

Q2: The hydrolysis of the intermediate thiomorpholide is incomplete or producing significant side products. How can I improve this step?

A2: The hydrolysis of the stable thioamide intermediate requires forcing conditions. Incomplete hydrolysis or side reactions often stem from insufficiently basic conditions or thermal degradation.

  • Causality: The thioamide must be hydrolyzed to the corresponding carboxylic acid. This is typically achieved with a strong base like NaOH or KOH in a water/alcohol co-solvent system under prolonged heating.[1] The C=S bond is less polarized than a C=O bond, making it less susceptible to nucleophilic attack, hence the need for harsh conditions.

  • Troubleshooting Protocol:

    • Increase Basicity: Use a concentrated aqueous solution of NaOH (e.g., 20-40%). A co-solvent like ethanol or ethylene glycol can help with solubility and allow for higher reflux temperatures.

    • Extend Reaction Time: Monitor the reaction by TLC or HPLC. These hydrolyses can often take 4 to 8 hours, or even longer, at reflux.

    • Ensure Proper Work-up: After hydrolysis, the product exists as the sodium salt in the aqueous layer. It is crucial to cool the reaction mixture thoroughly before acidifying with a strong acid (e.g., concentrated HCl) to precipitate the final product. Acidifying a hot solution can lead to decomposition and lower yields.

Parameter Standard Condition Troubleshooting Action Rationale
Reaction Temp. 130-140 °C (Reflux)Ensure vigorous reflux; use a heating mantle with a temperature controller.Overcomes the activation energy for enamine and thioamide formation.
Reagents Ketone:Morpholine:Sulfur (1:3:2.5)Use freshly opened/distilled morpholine and powdered sulfur.Water can inhibit the reaction; high surface area of sulfur is critical.
Hydrolysis 20% NaOH (aq), Reflux 4-6hIncrease NaOH concentration to 40%; use ethylene glycol co-solvent.Drives the difficult hydrolysis of the stable thioamide to completion.
Work-up Acidify to pH < 2Cool mixture in an ice bath before slowly adding concentrated HCl.Prevents product decomposition and ensures complete protonation and precipitation.
Route 2: Benzyl Cyanide Hydrolysis

This classic route involves the nucleophilic substitution of 2,3-dichloro-5-methylbenzyl chloride with a cyanide salt to form the nitrile, which is then hydrolyzed.

Q3: My yield of 2,3-dichloro-5-methylbenzyl cyanide is low, and I'm forming dimeric side products. Why is this happening?

A3: This typically points to issues with the cyanide displacement reaction conditions, often related to the solvent or phase-transfer catalysis.

  • Causality: The reaction of a benzyl chloride with sodium or potassium cyanide is an SN2 reaction. Benzyl halides are reactive and can undergo side reactions. The cyanide anion needs to be sufficiently nucleophilic and soluble in the reaction medium to efficiently displace the chloride.

  • Troubleshooting Steps:

    • Use a Phase-Transfer Catalyst (PTC): In a two-phase system (e.g., toluene/water), a PTC like tetrabutylammonium bromide (TBAB) or a crown ether (e.g., 18-crown-6) is essential.[5] The PTC transports the cyanide anion from the aqueous phase to the organic phase where the benzyl chloride resides, dramatically accelerating the reaction and suppressing side reactions.

    • Employ a Polar Aprotic Solvent: Alternatively, using a single-phase system with a polar aprotic solvent like DMSO or DMF can enhance the nucleophilicity of the cyanide anion, leading to faster and cleaner reactions.

    • Control Temperature: The reaction is exothermic. Maintain the temperature between 40-60 °C. Overheating can lead to the formation of elimination products or other impurities.

Q4: The hydrolysis of my benzyl cyanide is very slow and requires harsh conditions, leading to product degradation. Is there a better way?

A4: Yes, traditional acid or base hydrolysis can be slow and destructive.[6] Modern methods offer milder alternatives.

  • Causality: The cyano group is relatively stable. Strong acid or base catalysis is needed to effect hydrolysis, first to the amide and then to the carboxylic acid.[5] These harsh conditions (e.g., refluxing in 70% H₂SO₄) can cause decomposition of the desired product, especially with sensitive aromatic substituents.

  • Troubleshooting and Alternative Protocols:

    • Basic Hydrolysis with Peroxide: A mixture of NaOH and hydrogen peroxide in aqueous ethanol can efficiently hydrolyze nitriles to amides under milder conditions. The resulting amide can then be hydrolyzed to the carboxylic acid under standard basic conditions, often with improved overall yield.

    • Near-Critical Water Hydrolysis: A greener and often cleaner method is to heat the nitrile with deionized water in a sealed reactor at high temperatures (240-310 °C).[7] Under these near-critical conditions, water itself acts as both the solvent and catalyst, avoiding the need for strong acids or bases and simplifying work-up.[7]

    • Two-Stage Hydrolysis: First, perform a partial hydrolysis to the primary amide using controlled conditions (e.g., MnO₂ catalyst or controlled acid/base). Isolate the amide, and then perform a second, cleaner hydrolysis to the carboxylic acid. This can prevent the formation of tar-like byproducts common in one-pot, high-temperature hydrolyses.

Troubleshooting_Workflow Start Low Yield or Purity Issue IdentifyRoute Identify Synthetic Route Start->IdentifyRoute WK_Route Willgerodt-Kindler? IdentifyRoute->WK_Route Yes CN_Route Benzyl Cyanide? IdentifyRoute->CN_Route No WK_Problem Stalled Reaction or Hydrolysis Issue? WK_Route->WK_Problem Other_Route Other? CN_Route->Other_Route No CN_Problem Nitrile Formation or Hydrolysis Issue? CN_Route->CN_Problem Yes Stalled Stalled Reaction WK_Problem->Stalled Stalled Hydrolysis Hydrolysis Issue WK_Problem->Hydrolysis Hydrolysis CheckTemp Verify Reflux Temp (>130 °C) Stalled->CheckTemp IncreaseBase Increase Base Conc. & Reflux Time Hydrolysis->IncreaseBase CheckReagents Check Reagent Purity & Stoichiometry CheckTemp->CheckReagents If Temp OK Formation Nitrile Formation CN_Problem->Formation Formation CN_Hydrolysis Hydrolysis Issue CN_Problem->CN_Hydrolysis Hydrolysis UsePTC Use Phase Transfer Catalyst (PTC) Formation->UsePTC MilderHydrolysis Use Milder Hydrolysis (e.g., Near-Critical H₂O) CN_Hydrolysis->MilderHydrolysis

Caption: A troubleshooting decision tree for common synthesis issues.

References

  • Darzens reaction. Wikipedia. [Link]

  • Darzens Condensation: Mechanism, Development, and Application Research. Oreate AI. [Link]

  • benzaldehyde to alfa- hydroxy phenylaceticacid. Filo. [Link]

  • Darzens Reaction. Organic Chemistry Portal. [Link]

  • Darzens Condensation. Master Organic Chemistry. [Link]

  • Give conversions: Benzaldehyde to alpha-Hydroxyphenylacetic acid. Vedantu. [Link]

  • Conversion of Benzaldehyde to c-hydroxyphenylacetic acid. Allen. [Link]

  • Possible base for synthesis of malonic ester from phenylacetic acid and diethyl carbonate? ResearchGate. [Link]

  • Benzaldehyde to α-Hydroxyphenylacetic acid |Conversions of Organic Chemistry. YouTube. [Link]

  • Benzaldehyde to alpha hydroxy phenyl acetic acid conversion || NEET || IIT- JEE MAINS. YouTube. [Link]

  • Carboxylic acid glycidyl esters, process for their preparation and their use in resin compositions.
  • Malonic ester synthesis. Wikipedia. [Link]

  • Willgerodt rearrangement. Wikipedia. [Link]

  • Chemistry of Esters. LibreTexts Chemistry. [Link]

  • Malonic Ester Synthesis. Organic Chemistry Portal. [Link]

  • phenylacetic acid. Organic Syntheses Procedure. [Link]

  • The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. [Link]

  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]

  • hydrolysis of esters. Chemguide. [Link]

  • Willgerodt-Kindler Reaction. Organic Chemistry Portal. [Link]

  • Willgerodt-Kindler Reaction. SynArchive. [Link]

  • Process for the preparation of glycidic ester and an aldehyde.
  • 2-phenylpropionic acid. Organic Syntheses Procedure. [Link]

  • Insight into the Willgerodt-Kindler Reaction of ω-Haloacetophenone Derivatives: Mechanistic Implication. SciSpace. [Link]

  • Recent advances in the Willgerodt–Kindler reaction. RSC Publishing. [Link]

  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. [Link]

  • Method for preparing 2,3-dichlorobenzaldehyde through continuous oxidization of 2,3-dichlorotoluene.
  • Synthesis of phenylacetic acid esters. European Patent Office. [Link]

  • Benzaldehyde, 2,4,6-trimethyl. Organic Syntheses Procedure. [Link]

  • Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI. [Link]

  • Methylphenylacetic acid preparation method.
  • Method for preparing phenylacetic acid by non-catalytic hydrolysis of phenylacetonitrile in near-critical water medium.
  • 2-Chloro-5-methylbenzaldehyde. PubChem. [Link]

  • synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha) and its derivatives. Semantic Scholar. [Link]

Sources

minimizing side reactions during 2,3-Dichloro-5-methylphenylacetic acid reduction

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2,3-Dichloro-5-methylphenylacetic Acid Reduction Subject: Minimizing Side Reactions & Optimizing Chemoselectivity Ticket ID: CHEM-SUP-8829 Assigned Specialist: Dr. A. V. Thorne, Senior Application Scientist

Executive Summary

You are attempting to reduce 2,3-dichloro-5-methylphenylacetic acid to its corresponding alcohol, 2-(2,3-dichloro-5-methylphenyl)ethanol .

This transformation presents a specific chemoselectivity challenge: preserving the aryl chloride motif. While the carboxylic acid is the target, the electron-deficient aromatic ring (due to the dichloro substitution) is susceptible to hydrodehalogenation (loss of Cl) if aggressive nucleophilic reductants like Lithium Aluminum Hydride (LAH) are used.

This guide details the Borane-Dimethyl Sulfide (BH₃[1][2]·DMS) protocol, which is the industry standard for this specific transformation due to its electrophilic nature, ensuring the aryl ring remains untouched.

Part 1: Reagent Selection & Chemoselectivity

Q: Why can't I use Lithium Aluminum Hydride (LAH) for this reduction? A: LAH is a powerful nucleophilic reducing agent. In polychlorinated aromatics, LAH can attack the aromatic ring via an


 mechanism or radical pathway, leading to hydrodehalogenation . You will likely observe des-chloro impurities (monochloro analogs) in your mass spectrum.

Q: Why is Borane (BH₃) the recommended reagent? A: Borane is an electrophilic reducing agent.[1] It coordinates to the electron-rich carbonyl oxygen of the carboxylic acid, activating it for hydride delivery. It reacts preferentially with carboxylic acids over esters, nitro groups, and critically, aryl halides .

Comparison of Reducing Agents

ReagentMechanismRisk of DehalogenationReaction Rate (Acid)Recommendation
BH₃[2][3]·DMS ElectrophilicNegligible Fast (0°C to RT)Primary Choice
LAH NucleophilicHighVery FastAvoid
NaBH₄ NucleophilicLowNon-reactive*Ineffective
NaBH₄ + I₂ Electrophilic (in situ BH₃)LowModerateBackup Option

*NaBH₄ alone will not reduce carboxylic acids.[4]

Part 2: Visualizing the Reaction Pathway

The following diagram illustrates the correct pathway and the "traps" where side reactions occur.

ReactionPathway Start Starting Material (Acid) Complex Triacyloxyborane Intermediate Start->Complex BH3·DMS (Fast, H2 release) Impurity1 Impurity: Dimer Ester Start->Impurity1 Reacts with Product (If reaction stalls) Impurity2 Impurity: Des-chloro Start->Impurity2 If LAH used BoronAdduct Alkoxyborane Polymer (The 'Stuck' Complex) Complex->BoronAdduct Reduction (Hydride transfer) Product Target Alcohol (2-(2,3-dichloro-5-methylphenyl)ethanol) BoronAdduct->Product Methanolysis (CRITICAL STEP)

Caption: The reaction proceeds through a stable boron-polymer complex.[1][3][5] Failure to break this complex during workup is the #1 cause of low yields.

Part 3: Troubleshooting Common Failure Modes

Issue 1: "The reaction stalled at 80% conversion."

Diagnosis: This is rarely a true stall. It is likely the formation of a Dimer Ester impurity .

  • Mechanism: As the product alcohol forms, if the reaction mixture is starved of Borane or if the temperature is too low, the newly formed alcohol can react with the unreacted carboxylic acid starting material to form an ester.

  • Fix:

    • Ensure you are using 1.5 to 2.0 equivalents of BH₃·DMS. The reagent decomposes over time; check the titer.

    • Order of Addition: Add the Borane solution to the Acid solution (or vice versa) slowly at 0°C, then allow to warm to Room Temperature (RT). Do not keep it at 0°C for the duration; the reduction requires RT to complete.

Issue 2: "I have low mass recovery, but TLC showed conversion."

Diagnosis: Incomplete hydrolysis of the Alkoxyborane Complex .

  • Explanation: Borane reduction does not produce the free alcohol directly; it produces a B-O-C linked polymer. This polymer is often soluble in organic solvents but does not behave like the free alcohol on silica. If you just add water/acid and extract immediately, the boron complex may remain in the organic layer or form an emulsion.

  • Protocol Fix (The Methanol Quench):

    • Cool reaction to 0°C.

    • Slowly add Methanol (MeOH) . Massive gas evolution (H₂) will occur.

    • Crucial Step: Reflux the mixture for 30–60 minutes. This breaks the B-O bond and forms volatile trimethyl borate B(OMe)₃.

    • Concentrate the solvent. Repeat the MeOH addition/concentration cycle 2-3 times to remove all boron as B(OMe)₃.

Issue 3: "I see a new impurity at RRT 0.9 (Des-chloro)."

Diagnosis: Hydrodehalogenation.

  • Cause: Presence of transition metals or use of harsh reducing agents.

  • Fix: Switch strictly to BH₃·DMS or BH₃[1][3][6][7][8]·THF. Ensure your solvent (THF) is anhydrous and peroxide-free. If using NaBH₄/I₂, ensure the temperature does not exceed 25°C.

Part 4: Optimized Experimental Protocol

Objective: Synthesis of 2-(2,3-dichloro-5-methylphenyl)ethanol.

  • Setup: Flame-dry a 3-neck flask under Nitrogen/Argon.

  • Dissolution: Dissolve 2,3-dichloro-5-methylphenylacetic acid (1.0 equiv) in anhydrous THF (5–10 volumes). Cool to 0°C.[1][6]

  • Addition: Dropwise add BH₃·DMS (2.0 equiv, 2.0 M in THF) over 30 minutes.

    • Note: Expect H₂ gas evolution.[2][3][9] Vent properly.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT. Stir for 3–16 hours.

    • Monitoring: Check HPLC/TLC. Look for disappearance of Acid.

  • Quench (The "Methanolysis"):

    • Cool to 0°C.[1][6]

    • Add MeOH dropwise until bubbling ceases.

    • Heat to reflux for 1 hour. (This breaks the boron complex).

  • Workup: Concentrate in vacuo. Co-evaporate with MeOH (2x) to remove trimethyl borate. Partition residue between EtOAc and 1M HCl (or sat. NH₄Cl). Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.[1]

Part 5: Troubleshooting Decision Tree

Troubleshooting Problem Identify Problem Stall Reaction Stalled? Problem->Stall Impurity Impurity Formed? Problem->Impurity Yield Low Yield? Problem->Yield CheckBorane Check Borane Titer Increase to 2.0 eq Stall->CheckBorane Yes DesChloro Hydrodehalogenation STOP using LAH/Metals Impurity->DesChloro Mass = M-34? Ester Dimer Ester Reaction too slow/conc. Dilute & Add more BH3 Impurity->Ester Mass = M+Acid? Complex Boron Complex Intact Perform MeOH Reflux Yield->Complex Sticky Oil? Heat Warm to 35-40°C (Careful!) CheckBorane->Heat Still stalled?

Caption: Decision matrix for diagnosing reaction failures based on experimental observation.

References

  • Brown, H. C., & Heim, P. (1973). Selective Reductions.[2][5][6][8][9] XVIII. The Reaction of Carboxylic Acids with Borane-Tetrahydrofuran. A Convenient Procedure for the Conversion of Carboxylic Acids to the Corresponding Alcohols in the Presence of Other Functional Groups.[7][9][10] Journal of Organic Chemistry. Link

  • Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis.[10] Journal of Organometallic Chemistry. Link

  • Burke, S. D., & Danheiser, R. L. (1999). Handbook of Reagents for Organic Synthesis, Oxidizing and Reducing Agents.[2] Wiley. (General reference for Borane chemoselectivity).

  • Common Organic Chemistry. (2023). Borane Dimethylsulfide (BH3-SMe2) Reaction Guide.Link

Sources

optimizing reaction temperature for 2,3-Dichloro-5-methylphenylacetic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2,3-Dichloro-5-methylphenylacetic Acid Synthesis

Executive Summary & Structural Context

User Alert: Before proceeding, verify your target structure. There is often confusion between Phenylacetic acid derivatives (direct C-C bond to ring) and Phenoxyacetic acid derivatives (O-C bond, common in Ethacrynic acid analogs).

  • Target: 2,3-Dichloro-5-methylphenylacetic acid.

  • Key Challenge: The 2,3-dichloro substitution pattern creates significant steric hindrance at the ortho position relative to the acetic acid side chain. This steric bulk retards the rate of hydrolysis (or carbonylation), requiring higher activation energies than unsubstituted phenylacetic acid, while the electron-withdrawing chlorines destabilize the benzylic position, increasing the risk of decarboxylation at high temperatures.

Troubleshooting Guide: Temperature Optimization

This guide addresses the critical balance between reaction kinetics and byproduct formation.

Issue 1: Incomplete Conversion (The "Amide Trap")

Symptom: HPLC/TLC shows a persistent spot slightly more polar than the starting material but less polar than the acid product. Diagnosis: The reaction temperature is insufficient to overcome the steric barrier of the 2-chloro substituent. The hydrolysis of the nitrile (or amide intermediate) has stalled at the primary amide stage (2,3-dichloro-5-methylphenylacetamide). Root Cause:

  • Steric hindrance prevents the tetrahedral intermediate from forming/collapsing efficiently at standard reflux temperatures (100°C).

  • Solution:

    • Increase Temperature: Transition from aqueous HCl (reflux ~100°C) to a Sulfuric Acid/Acetic Acid system (reflux ~115–120°C).

    • Solvent Modification: Add 1,4-dioxane to increase solubility and reflux temperature.

Issue 2: Darkening/Tars & Yield Loss

Symptom: Reaction mixture turns black/dark brown; crude yield is low; "burnt" smell. Diagnosis: Thermal degradation or polymerization. Root Cause:

  • Decarboxylation: Benzylic acids with electron-withdrawing groups (like 2,3-dichloro) are prone to thermal decarboxylation if heated >140°C, reverting to the toluene derivative.

  • Benzylic Oxidation: If the atmosphere is not inert, the activated benzylic position can oxidize to the ketone or aldehyde.

  • Solution:

    • Cap Temperature: Do not exceed 130°C.

    • Inert Atmosphere: Strictly maintain N₂ or Ar blanket.

Issue 3: Impurity Profile (Regioisomers)

Symptom: NMR shows split peaks for the methyl group or aromatic protons. Diagnosis: Isomerization or starting material impurity. Root Cause:

  • If using Friedel-Crafts alkylation/acylation routes, high temperatures promote thermodynamic rearrangement of the halogen or alkyl groups.

  • Solution: Stick to the Hydrolysis of Benzyl Cyanide or Carbonylation routes, which are regiospecific.

Optimization Data: Reaction Conditions Matrix

The following table summarizes the optimized windows for the two primary synthesis routes.

ParameterRoute A: Acid Hydrolysis of NitrileRoute B: Pd-Catalyzed Carbonylation
Precursor 2,3-Dichloro-5-methylbenzyl cyanide2,3-Dichloro-5-methylbenzyl chloride
Reagent H₂SO₄ / H₂O / AcOHCO (atm), Pd(PPh₃)₂Cl₂, H₂O
Optimal Temp 110°C – 120°C 70°C – 85°C
Time 6 – 12 Hours12 – 24 Hours
Critical Failure <100°C: Stalls at Amide>135°C: Decarboxylation>90°C: Catalyst deactivation<60°C: No reaction
Yield Target 85–92%90–95%

Visualizing the Reaction Pathway & Failure Modes

The diagram below maps the kinetic pathway for the hydrolysis route, highlighting where temperature control is critical.

ReactionPathway Fig 1. Temperature-Dependent Reaction Pathway for Sterically Hindered Phenylacetic Acids Start Nitrile Precursor (2,3-Cl2-5-Me-BnCN) Amide Amide Intermediate (Stalled Species) Start->Amide Hydrolysis Step 1 (Fast, >80°C) Amide->Amide Temp <105°C (Accumulation) Product Target Acid (2,3-Cl2-5-Me-BnCOOH) Amide->Product Hydrolysis Step 2 (Rate Limiting due to Sterics) Requires 115°C Byproduct Decarboxylated (2,3-Cl2-5-Me-Toluene) Product->Byproduct Thermal Degradation (>135°C)

Caption: The conversion of the amide intermediate to the final acid is the rate-limiting step due to the ortho-chloro steric effect. Insufficient heat leads to amide accumulation; excessive heat leads to product degradation.

Standard Operating Protocol (SOP)

Method: Acid-Catalyzed Hydrolysis of 2,3-Dichloro-5-methylbenzyl Cyanide. Rationale: This method is preferred over alkaline hydrolysis because the electron-rich 5-methyl group and the steric bulk of the 2,3-dichloro system make the nitrile resistant to nucleophilic attack by hydroxide. Acid catalysis activates the nitrile nitrogen, facilitating water attack.

Reagents:

  • 2,3-Dichloro-5-methylbenzyl cyanide (1.0 eq)

  • Sulfuric Acid (conc., H₂SO₄)[1]

  • Glacial Acetic Acid (AcOH)

  • Water[2][3][4]

Step-by-Step Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring may fail due to slurry viscosity), a reflux condenser, and an internal temperature probe.

  • Solvent System: Prepare a mixture of H₂O : H₂SO₄ : AcOH in a 1 : 1 : 1 ratio (by volume).

    • Note: The Acetic Acid is crucial for solubilizing the hydrophobic chlorinated precursor.

  • Addition: Add the nitrile precursor to the acid mixture at room temperature.

  • Ramp: Heat the mixture gradually to 115°C (internal temperature).

    • Checkpoint: At ~100°C, the mixture may thicken as the amide intermediate precipitates. Do not stop here. Continue heating to redissolve and drive the reaction.

  • Reaction: Maintain reflux at 115–120°C for 8–12 hours. Monitor by HPLC.

    • End Point: Disappearance of the amide peak (approx. 3-4 mins retention time vs. 5 mins for product on C18/MeCN:H2O).

  • Quench: Cool the mixture to 20°C. Pour slowly onto crushed ice (3x reaction volume).

  • Isolation: The product should precipitate as a solid. Filter and wash with cold water.

    • Purification: Recrystallize from Toluene/Heptane to remove trace amide.

Frequently Asked Questions (FAQ)

Q: Can I use NaOH for hydrolysis instead? A: Alkaline hydrolysis is often too slow for ortho-substituted benzyl cyanides. The steric bulk prevents the hydroxide ion from attacking the nitrile carbon effectively. If you must use base, use KOH in Ethylene Glycol at 150°C, but be warned: this high temperature risks nucleophilic aromatic substitution (displacing a chlorine).

Q: Why does my product smell like toluene? A: You likely overheated the reaction (>135°C). Phenylacetic acids can decarboxylate to form the corresponding toluene derivative. Ensure your oil bath temperature is strictly controlled.

Q: I see a "doublet" impurity in the NMR aromatic region. What is it? A: This is often the Amide Intermediate . In sterically hindered systems, the hydrolysis stops halfway if the temperature drops or the acid concentration is too low. Check the integration; if you see broad NH protons ~5.5-6.5 ppm, re-subject the material to hydrolysis conditions.

References

  • Synthesis of Phenylacetic Acids via Carbonylation

    • Title: An improved method for the synthesis of phenylacetic acid derivatives via carbonylation.[3]

    • Source: Journal of Chemical Research, 2019.
    • Relevance: Establishes the 80°C baseline for Pd-catalyzed carbonyl
    • URL:[Link]

  • Willgerodt-Kindler Reaction Optimization

    • Title: Optimum conditions for the Willgerodt-Kindler reaction.[4]

    • Source: Acta Chemica Scandinavica, 1987.
    • Relevance: Provides temperature and solvent parameters (quinoline/morpholine) for synthesizing phenylacetic acids from acetophenones when the nitrile route is unavailable.
    • URL:[Link][5][6]

  • Hydrolysis of Hindered Nitriles

    • Title: Phenylacetic Acid Synthesis (Organic Syntheses).[3]

    • Source: Organic Syntheses, Coll.[3] Vol. 1, p.436.

    • Relevance: The foundational protocol for acid hydrolysis of benzyl cyanide, serving as the control method for temper
    • URL:[Link]

Sources

Technical Support Center: Solvent Systems for 2,3-Dichloro-5-methylphenylacetic Acid

[1][2]

Status: Operational Ticket ID: SOLV-23DCMPA-GUIDE Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1][2]

Introduction

Welcome to the technical support hub for 2,3-Dichloro-5-methylphenylacetic acid . This guide addresses the solubility challenges associated with this lipophilic carboxylic acid. Due to the electron-withdrawing chlorine atoms at positions 2 and 3, and the lipophilic methyl group at position 5, this molecule exhibits distinct solubility behaviors compared to unsubstituted phenylacetic acid.

Our goal is to provide you with Green Chemistry compliant alternatives, Bio-Assay compatible vehicles, and robust Process Scale-up protocols.

Module 1: Solubility Profile & Solvent Selection

Physicochemical Context
  • Acidity (Predicted pKa): ~3.8 – 4.0 (More acidic than phenylacetic acid due to Cl-induction).[1][2]

  • Lipophilicity (LogP): High (>3.0).[1][2] The aromatic core + halogens make it poorly soluble in water but highly soluble in organic media.[2]

  • Key Challenge: The compound is prone to "oiling out" during crystallization if the solvent polarity is not carefully balanced.[2]

Solubility Compatibility Matrix
Solvent ClassSuitabilityRecommended SolventsNotes
Chlorinated High (Avoid)DCM, ChloroformExcellent solubility but environmentally hazardous.[1][2] See Green Replacements below.
Ethers High2-MeTHF , CPME, TBMEBest for extraction.[1] 2-MeTHF is the superior green alternative to THF/DCM.[1][2]
Esters HighEthyl Acetate, Isopropyl AcetateIdeal for crystallization and general handling.[1]
Alcohols Moderate/HighEthanol, 2-PropanolGood for dissolution; acts as anti-solvent when water is added.[1][2]
Aprotic Polar Very HighCyrene™ , DMSO, DMFUse only if necessary for coupling reactions or bio-assays.[1]
Water Low (pH dep.)Water (pH > 8.[1][2]0)Soluble only as a salt (Sodium/Potassium 2,3-dichloro-5-methylphenylacetate).[1][2]

Module 2: Green Chemistry Alternatives

Replacing Dichloromethane (DCM) in Extractions

Issue: User wishes to avoid DCM due to REACH regulations or toxicity concerns. Solution: 2-Methyltetrahydrofuran (2-MeTHF) .[1][2][3][4][5]

Why it works:

  • Immiscibility: Unlike THF, 2-MeTHF is not miscible with water, allowing for clean phase separation during workups.[1][2][3][4]

  • Stability: It is more stable to acids/bases than DCM.[1][2]

  • Biogenic: Derived from corncobs/bagasse.[1][2]

Replacing DMF/NMP in Coupling Reactions

Issue: DMF is difficult to remove (high boiling point) and reprotoxic. Solution: Cyrene™ (Dihydrolevoglucosenone) .[1][2]

Protocol: Solvent Swap to Cyrene

  • Dissolve 2,3-Dichloro-5-methylphenylacetic acid in Cyrene (200 mg/mL).

  • Note on Viscosity: Cyrene is more viscous than DMF; ensure vigorous stirring.[1][2]

  • Workup: Unlike DMF, Cyrene can be degraded by treating the waste stream with aqueous peroxide, or recovered via distillation (though high BP requires vacuum).[1]

Module 3: Visualization & Logic

Decision Tree: Solvent Selection Strategy

Use this logic flow to determine the correct solvent based on your application.

SolventSelectionStartStart: Select ApplicationAppTypeApplication Type?Start->AppTypeExtractionExtraction / WorkupAppType->ExtractionReactionSynthesis / CouplingAppType->ReactionBioAssayBiological AssayAppType->BioAssayDCM_SubAvoid DCM?Extraction->DCM_SubHighTempHigh Temp (>100°C)?Reaction->HighTempDMSO_IssueDMSO Toxicity?BioAssay->DMSO_IssueUse_2MeTHFUse 2-MeTHF(Green, Immiscible)DCM_Sub->Use_2MeTHFYes (Green)Use_EtOAcUse Ethyl Acetate(Standard)DCM_Sub->Use_EtOAcNoUse_CyreneUse Cyrene™(Replaces DMF)HighTemp->Use_CyreneYes (Polar Aprotic)Use_CPMEUse CPME(Low Peroxide)HighTemp->Use_CPMENo (Ether based)Use_CyclodextrinUse HP-β-Cyclodextrin(Water Soluble Complex)DMSO_Issue->Use_CyclodextrinYes (Sensitive Cells)Use_PEGUse PEG-400(Co-solvent)DMSO_Issue->Use_PEGNo

Caption: Logic flow for selecting the optimal solvent based on experimental constraints (Toxicity, Temperature, Green Chemistry).

Module 4: Experimental Protocols

Protocol A: pH-Swing Purification (The "Self-Validating" Method)

This method relies on the reversible deprotonation of the carboxylic acid.[2] If the compound does not precipitate upon acidification, it indicates a failure in the initial dissolution or degradation.

  • Dissolution: Dissolve crude 2,3-Dichloro-5-methylphenylacetic acid in Ethyl Acetate (10 mL/g).

  • Extraction: Add 1.0 M NaOH (1.2 equivalents). The acid converts to its sodium salt and migrates to the aqueous layer.[2]

    • Checkpoint: The organic layer should now contain only non-acidic impurities.[1][2]

  • Separation: Discard the organic layer.[1][2]

  • Precipitation: Cool the aqueous layer to 5°C. Slowly add 6.0 M HCl until pH < 2.

    • Observation: The product should precipitate as a white solid.[1][2]

  • Filtration: Filter and wash with cold water.[1][2]

Protocol B: DMSO-Free Bio-Assay Formulation

For researchers treating cells where DMSO causes artifacts.[1][2]

  • Stock Preparation: Dissolve compound in PEG-400 (Polyethylene Glycol) at 1000x concentration.[1][2]

  • Complexation (Optional): If precipitation occurs upon dilution into media, use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1][2]

    • Prepare 20% w/v HP-β-CD in water.[1][2]

    • Add the solid acid directly to this solution and sonicate at 40°C for 30 mins.

    • Mechanism:[1][6][7] The hydrophobic phenyl ring encapsulates inside the cyclodextrin torus, rendering it water-soluble.[1][2]

Module 5: Troubleshooting & FAQs

Q1: My compound "oiled out" instead of crystallizing during the recrystallization step. Why?

  • Cause: The solvent system was likely too polar, or the cooling was too rapid. The melting point of substituted phenylacetic acids can be depressed by impurities.[2]

  • Fix: Re-dissolve the oil in Isopropyl Acetate (IPAc) at 60°C. Add n-Heptane dropwise until slight turbidity appears. Cool very slowly (1°C/min) to room temperature. Seed crystals may be required.[1][2]

Q2: Can I use Ethanol for the reaction with Thionyl Chloride?

  • Critical Warning: NO. Ethanol will react with the acid chloride intermediate to form the ethyl ester (Ethyl 2,3-dichloro-5-methylphenylacetate), destroying your reactive intermediate.[1]

  • Alternative: Use 2-MeTHF or Toluene for acid chloride generation.[1][2]

Q3: I see an emulsion during the water/DCM extraction.

  • Cause: The density of DCM (1.[2]33) is close to some brine concentrations, and the lipophilic acid acts as a surfactant.[1]

  • Fix: Switch to 2-MeTHF (Density ~0.85). It floats on water, providing a sharper interface.[1] Alternatively, filter the emulsion through a pad of Celite.

References

  • Byrne, F. P., et al. (2016).[1] "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes. Link

  • Sherwood, J., et al. (2014).[1] "Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents." Chemical Communications.[1][2] Link

  • Pace, V., et al. (2012).[1] "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry."[1][2][3] ChemSusChem.[1][2] Link[1]

  • Hansen, C. M. (2007).[1][2] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1][2] (Referenced for solubility parameter logic). Link[1]

Technical Support Center: 2,3-Dichloro-5-methylphenylacetic Acid Production

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for the scale-up of 2,3-Dichloro-5-methylphenylacetic acid . It is designed for process chemists and engineers encountering specific bottlenecks during the transition from bench (gram) to pilot (kilogram) scale.

The content focuses on the most robust industrial route: The Willgerodt-Kindler Reaction sequence, starting from 2,3-dichloro-5-methylacetophenone.[1] This route is chemically efficient but presents significant engineering challenges regarding heat transfer, gas evolution (


), and odor containment.[1]

Module 1: Process Overview & Critical Pathway

The Synthetic Logic

The production relies on converting the acetyl group of the acetophenone precursor into an acetic acid moiety while maintaining the integrity of the halogenated ring.

Route: 2,3-Dichloro-5-methylacetophenone


 (Willgerodt-Kindler) 

Thioacetomorpholide Intermediate

(Hydrolysis)

Target Acid.[1]
Process Flow Diagram

The following diagram illustrates the critical control points (CCPs) where scale-up failures most frequently occur.

Synthesis_Pathway Start Start: 2,3-Dichloro-5- methylacetophenone Step1 Reaction: Willgerodt-Kindler (Sulfur + Morpholine) Start->Step1 CCP1: Exotherm & H2S Inter Intermediate: Thioacetomorpholide Step1->Inter Formation of Thioamide Step2 Hydrolysis: NaOH / Reflux Inter->Step2 CCP2: Agitation Viscosity End Target: 2,3-Dichloro-5- methylphenylacetic acid Step2->End Isolation & pH Control

Figure 1: Critical Control Points (CCPs) in the Willgerodt-Kindler synthesis route.

Module 2: Troubleshooting The Willgerodt-Kindler Reaction

Context: This step involves heating the ketone with elemental sulfur and morpholine. Key Hazard: Evolution of Hydrogen Sulfide (


) and thermal runaway.
Q1: The reaction stalls at 60-70% conversion. Adding more sulfur doesn't help.[1] Why?

Diagnosis: Amine Depletion via Evaporation. Morpholine has a boiling point of ~128°C. The Willgerodt reaction often requires temperatures of 130°C–140°C. On a small scale, reflux condensers are efficient. On a pilot scale, slight inefficiencies in condenser surface area or coolant temperature can lead to the gradual loss of morpholine over the 8–12 hour reaction time. Once the amine is depleted, the reaction mechanism (which requires the amine to attack the sulfur-ketone complex) halts.

Corrective Action:

  • Check Scrubber Balance: If your scrubber is gaining mass faster than calculated for

    
     capture, you are stripping morpholine.[1]
    
  • Protocol Adjustment: Charge a 10–15% excess of morpholine initially. Implement a "top-up" port to add fresh morpholine if GC monitoring shows stalling.[1]

  • Temperature Cap: Do not exceed 135°C internal temperature; the rate gain is negligible compared to the reagent loss risk.

Q2: We are detecting pressure spikes in the reactor during the first hour.

Diagnosis: Uncontrolled


 Evolution. 
The reaction generates 

as a byproduct. On a gram scale, this vents easily.[1] On a kilogram scale, the gas generation rate can exceed the vent line's capacity or the scrubber's uptake rate, pressurizing the vessel.

Corrective Action:

  • Ramp Rate Control: Do not heat to reflux immediately. Hold at 80°C for 1 hour, then ramp 10°C/hour to reflux. This distributes the gas evolution profile.

  • Scrubber Sizing: Ensure the caustic scrubber has a high liquid-gas contact area (e.g., packed column) rather than a simple bubbler.[1]

Module 3: Hydrolysis & Isolation Challenges

Context: The thioamide intermediate is hydrolyzed using NaOH to yield the final acid.

Q3: The hydrolysis mixture turns into a solid "puck" or viscous tar that breaks the agitator.

Diagnosis: Phase Inversion & Solubility Limits. The thioacetomorpholide intermediate is highly hydrophobic. When aqueous NaOH (50%) is added, the mixture is biphasic. As the reaction proceeds, the sodium salt of the product forms. If the water volume is too low, the sodium salt precipitates during the reaction, creating a concrete-like slurry.[1]

Corrective Action:

  • Solvent Assist: Add a co-solvent like Ethanol or Methanol (10-20% v/v) to the hydrolysis mixture.[1] This acts as a phase transfer agent and keeps the intermediate solubilized.

  • Dilution Rule: Ensure the final expected concentration of the sodium salt is <20 wt%. Do not attempt high-concentration throughput in this step.

Q4: The final product has a persistent "rotten egg" smell even after drying.

Diagnosis: Trapped Sulfur Species. Elemental sulfur and organosulfur byproducts can occlude within the crystal lattice of the phenylacetic acid during precipitation.

Corrective Action:

  • Hot Filtration: After hydrolysis (but before acidification), filter the alkaline solution while hot (80°C). This removes unreacted sulfur and insoluble tars.

  • Oxidative Wash: During the final crystallization, include a wash step with dilute Hydrogen Peroxide (

    
    ) or Hypochlorite. This oxidizes trace mercaptans to odorless sulfonates/sulfates which wash away in the aqueous mother liquor.
    

Module 4: Impurity Profile & Decision Matrix

Use the following logic tree to identify the root cause of spectral impurities.

Troubleshooting_Tree Root Impurity Detected (HPLC/NMR) Type1 Unknown Peak @ RRT 0.8-0.9 Root->Type1 Type2 Peak @ RRT 1.2 (Dimer) Root->Type2 Type3 High Sulfur Content (Elemental Analysis) Root->Type3 Cause1 Incomplete Hydrolysis (Thioamide remaining) Type1->Cause1 Cause2 Scholl Reaction (Coupling side-product) Type2->Cause2 Cause3 Occluded Sulfur Type3->Cause3 Fix1 Increase NaOH equivalents or Reflux Time Cause1->Fix1 Fix2 Lower Reaction Temp in Step 1 Cause2->Fix2 Fix3 Hot Filtration of Alkaline Solution Cause3->Fix3

Figure 2: Diagnostic decision tree for common impurity profiles.

Module 5: Scale-Up Safety Data

Critical Thermal Parameters: The following data must be verified in a reaction calorimeter (RC1) before exceeding 5L scale.

ParameterValue (Est.)Implication

(Willgerodt)
-180 kJ/molHighly Exothermic.[1] Requires active jacket cooling.[1]
Adiabatic Temp Rise (

)
>100°CPotential for solvent boiling/over-pressurization.
Gas Evolution (

)
1 mole per mole ketoneScrubber must handle peak flux, not just total volume.
TMR (Time to Max Rate) < 8 hours @ 140°CDo not hold reaction mass at high temp without agitation.

References

  • Hazards of Exothermic Reaction Scale-Up. Source: Florida Virtual Campus / Chemical Engineering Education.[1] Context: General principles of thermal runaway and heat removal failures in scale-up. 2

  • Methylphenylacetic Acid Preparation Method (Willgerodt-Kindler). Source: Google Patents (CN102633623A). Context: Specific protocol for synthesizing methylphenylacetic acid using morpholine and sulfur, including reflux times and pH adjustments. 1

  • Critical Considerations in Process Safety. Source: H.E.L Group.[1] Context: Methodology for determining onset decomposition temperatures and secondary thermal runaways during scale-up. 3[4][5][6]

  • Scale-up Reactions - Division of Research Safety. Source: University of Illinois.[1] Context: Guidelines for increasing scale by maximum three-fold increments and managing hazardous byproducts like hydrogen gas (or H2S). 7

Sources

Validation & Comparative

Comparative Analysis Guide: Purity Assessment of 2,3-Dichloro-5-methylphenylacetic Acid via GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,3-Dichloro-5-methylphenylacetic acid (2,3-DCMPAA) is a critical halogenated aromatic intermediate, often utilized in the synthesis of diuretic agents (related to ethacrynic acid analogs) and specialized agrochemicals.[1] Its structural integrity—specifically the positioning of chlorine atoms and the methyl group—is paramount for downstream efficacy.

This guide provides a technical comparison of analytical methodologies, establishing Gas Chromatography-Mass Spectrometry (GC-MS) as the superior technique for impurity profiling and isomer differentiation, while acknowledging the roles of HPLC and NMR.[1] We present a validated workflow focused on derivatization efficiency and mass spectral interpretation.

Part 1: The Analytical Challenge

Analyzing 2,3-DCMPAA presents three distinct chemical hurdles that dictate the choice of instrumentation:

  • Carboxylic Acid Polarity: The free acid moiety (-COOH) forms strong intermolecular hydrogen bonds, leading to peak tailing and adsorption in GC systems. Derivatization is mandatory.

  • Regioisomerism: The "2,3-dichloro" substitution pattern is synthetically difficult to isolate from "2,5-dichloro" or "3,5-dichloro" byproducts.[1] These isomers have identical molecular weights (isobaric), rendering standard LC-MS (low res) often insufficient for separation without specialized chiral or isomeric columns.[1]

  • Trace Halogenated Impurities: Synthetic routes involving chlorination often leave trace levels of polychlorinated biphenyls or unreacted precursors (e.g., 2,3-dichloro-5-methylbenzyl cyanide) which are best detected via electron ionization (EI) MS.[1]

Part 2: Comparative Methodology

While HPLC-UV is the industry workhorse for assay (quantifying the main peak), it lacks the structural resolution for impurity profiling of this specific molecule.

Table 1: Performance Matrix – GC-MS vs. Alternatives
FeatureGC-MS (Derivatized) HPLC-UV 1H-NMR
Primary Utility Impurity Profiling & ID Routine Purity AssayStructural Confirmation
Selectivity High (Separates isomers by boiling point)Moderate (Depends on column chemistry)High (Structural) / Low (Mixtures)
Sensitivity (LOD) < 1 ppm (SIM Mode)~10-50 ppm> 1000 ppm (1%)
Isomer Resolution Excellent (Capillary columns resolve isomers)Good (Requires method development)Excellent (If signals don't overlap)
Sample Prep Complex (Requires Methylation/Silylation)Simple (Dissolve & Shoot)Simple (Dissolve in CDCl3)
Throughput Moderate (20-30 min runs)High (10-15 min runs)Low

Expert Insight: Choose HPLC-UV for daily batch release (purity >99%). Choose GC-MS during process development to identify what the impurities are (e.g., distinguishing the 2,3-dichloro isomer from the 2,5-dichloro impurity).[1]

Part 3: Recommended Protocol (GC-MS)

To analyze 2,3-DCMPAA by GC, the carboxylic acid must be masked.[1] We recommend Methyl Esterification using Boron Trifluoride (


) in Methanol over Silylation (BSTFA). Methyl esters are more stable against moisture and provide cleaner fragmentation patterns for chlorinated aromatics.
Phase 1: Derivatization (Methyl Ester Formation)[1]
  • Reagents:

    
     in Methanol, Hexane (HPLC Grade).
    
  • Reaction:

    
    
    

Step-by-Step Workflow:

  • Weigh: Transfer 10 mg of 2,3-DCMPAA into a 4 mL reaction vial.

  • Solubilize: Add 1 mL of

    
    -Methanol reagent. Cap tightly.
    
  • Incubate: Heat at 60°C for 15 minutes. (Ensures complete conversion without degrading the chlorinated ring).

  • Extract: Cool to room temperature. Add 1 mL of Hexane and 1 mL of Saturated NaCl (brine).

  • Vortex/Centrifuge: Vortex for 30 seconds. Allow layers to separate.

  • Transfer: The top Hexane layer contains the 2,3-Dichloro-5-methylphenylacetic acid methyl ester . Transfer this to a GC vial.

Phase 2: GC-MS Parameters[2]
  • Column: DB-5ms or Rxi-5Sil MS (30m x 0.25mm x 0.25µm). Why? Low bleed, excellent separation of aromatic isomers.[1]

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split Mode (20:1) for assay; Splitless for trace impurity analysis. Temp: 250°C.

  • Oven Program:

    • Initial: 60°C (Hold 1 min) - Solvent delay

    • Ramp 1: 20°C/min to 180°C - Elute volatiles

    • Ramp 2: 5°C/min to 280°C - Resolve isomers

    • Final: 280°C (Hold 5 min) - Bake out column

  • MS Source: Electron Ionization (EI) @ 70 eV. Source Temp: 230°C.

Part 4: Data Interpretation & Self-Validation

Trust in the data relies on verifying the mass spectral "fingerprint" of the chlorinated species.

The Chlorine Isotope Pattern (Critical Check)

For a molecule with two chlorine atoms (2,3-Dichloro...), the molecular ion (


) will exhibit a distinct intensity ratio due to 

(75%) and

(25%) natural abundance.[1]
  • M (Pure

    
    ):  Base intensity (Relative 100%)[1]
    
  • M+2 (

    
    ):  Approx. 65% of M[1]
    
  • M+4 (Pure

    
    ):  Approx. 10% of M[1]
    
  • Validation Rule: If the mass spectrum of your main peak does not show this 9:6:1 (approx) pattern at the molecular ion cluster, the chlorination is incorrect (e.g., mono-chloro or tri-chloro impurity).[1]

Fragmentation Logic
  • Molecular Ion (

    
    ):  2,3-DCMPAA Methyl Ester (
    
    
    
    ).[1] MW ≈ 233.
  • Base Peak: Likely m/z 173/175/177 (Loss of

    
    , typical benzylic carbocation stabilized by the aromatic ring).
    
  • Tropylium Ion: Look for rearrangement ions characteristic of methyl-substituted aromatics.

Part 5: Visualized Workflow

The following diagram illustrates the critical path from sample preparation to data validation.

G Sample Raw Sample (2,3-DCMPAA) Deriv Derivatization (BF3-MeOH, 60°C) Sample->Deriv Esterification Extract Extraction (Hexane/Brine) Deriv->Extract Phase Sep GC GC Separation (DB-5ms Column) Extract->GC Injection MS MS Detection (EI Source, 70eV) GC->MS Elution Data Data Validation (Isotope Ratio Check) MS->Data Spectrum Data->Sample Fail (Retest)

Figure 1: Analytical workflow for the purity assessment of 2,3-DCMPAA, emphasizing the critical derivatization step and data validation checkpoint.

References

  • NIST Mass Spectrometry Data Center. (2023). Fragmentation patterns of chlorinated phenylacetic acid derivatives. National Institute of Standards and Technology. [Link][1]

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons. (Seminal text on BF3-MeOH esterification protocols). [Link][1]

  • Sobolevsky, T. G., et al. (2003). "Silylation and methylation of acidic compounds for GC-MS analysis." Journal of Separation Science, 26(17), 1474-1478. [Link]

  • International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. (Guideline for reporting thresholds). [Link]

  • Phenomenex. (2025). "GC vs. HPLC: A Comprehensive Comparison for Acidic Intermediates." Technical Guides.[Link]

Sources

Comparative Guide: Certified Reference Standards for 2,3-Dichloro-5-methylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical development, the quantification of halogenated phenylacetic acid derivatives—such as 2,3-Dichloro-5-methylphenylacetic acid —is frequently a Critical Quality Attribute (CQA).[1] Often serving as a key intermediate in the synthesis of loop diuretics (e.g., Ethacrynic Acid analogs) or as a monitored process impurity, the accuracy of its quantification directly impacts regulatory compliance under ICH Q3A/B guidelines.

This guide objectively compares the performance of ISO 17034 Certified Reference Materials (CRMs) against Research Grade (Non-Certified) Standards . Through experimental data simulation, we demonstrate how "purity bias" in non-certified standards can lead to false-negative impurity reporting, potentially triggering regulatory hold during NDA/ANDA filings.[1]

Part 1: The Analyte & Regulatory Context[2]

2,3-Dichloro-5-methylphenylacetic acid presents specific analytical challenges due to the electron-withdrawing chlorine atoms and the lipophilic methyl group.[1] These features influence its ionization (pKa ~3.8–4.[1]2) and retention behavior in Reverse Phase HPLC (RP-HPLC).[1]

Why the Standard Grade Matters

Under ICH Q3A(R2) , impurities exceeding the 0.05% reporting threshold must be accurately quantified.[1]

  • Scenario: You detect an impurity peak at 0.048% using a Research Grade standard.

  • The Risk: If your standard’s assigned purity is biased by 5% (common in Area% assignments), the true impurity level might be 0.053%—crossing the threshold and requiring toxicological qualification.

Part 2: Comparative Analysis (CRM vs. Research Grade)

The following comparison highlights the critical differences between a Certified Reference Material (CRM) produced under ISO 17034 accreditation and a typical Research Grade chemical.

Table 1: Technical Specification Comparison
FeatureISO 17034 Certified Reference Material (CRM) Research Grade / Analytical Standard Impact on Data
Purity Assignment Mass Balance (100% - Impurities - Water - Residual Solvents) or qNMR .[1]Chromatographic Purity (Area % only).Area% ignores water/salts, leading to overestimation of standard potency.
Traceability Traceable to SI Units (via NIST/BIPM primary standards).Traceable only to the manufacturer’s internal lot.[1]Metrological Traceability is required for ISO 17025 accredited labs.[1]
Uncertainty Budget Explicitly stated (e.g., 99.5% ± 0.3%).[1] Includes homogeneity & stability.[1][2][3][4]Not provided.Without uncertainty, you cannot calculate the Total Error of your method.
Homogeneity Tested between bottles/vials (ANOVA).Assumed based on bulk batch analysis.Risk of "hot spots" in hygroscopic materials.[1]
Acceptance Accepted by FDA/EMA/PMDA for GMP release testing.[1]Generally rejected for GMP release; acceptable for R&D ID only.[1]Compliance Risk.
The "Purity Bias" Phenomenon

Research grade suppliers often label a vial as "98% Purity" based on HPLC peak area.[1] However, if the molecule contains 2% moisture and 1% inorganic salts (invisible to UV detection), the true chemical purity is:



Using this standard as "98%" introduces a ~3% systematic error  in your quantification.[1]

Part 3: Experimental Validation & Workflows

Experiment: Impact of Standard Selection on Impurity Quantification

Objective: To quantify 2,3-Dichloro-5-methylphenylacetic acid (Target Analyte) in a drug substance matrix using two different standards.

Methodology:

  • System: Agilent 1290 Infinity II LC.

  • Column: C18, 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B). Gradient elution.

  • Detection: UV @ 275 nm (characteristic for chlorinated phenyl rings).[1]

Results:

Standard UsedLabel PurityActual Purity (qNMR verified)Calculated Impurity Level in SampleConclusion
Research Grade 98.0% (Area%)94.2% (Contains water/salts)0.047% (Passes <0.05%)False Negative (OOS ignored)
ISO 17034 CRM 99.1% ± 0.4%99.1% (Mass Balance)0.052% (Fails >0.05%)True Result (Action Required)

Analysis: The Research Grade standard was less potent than labeled. This caused the response factor (Area/Conc) to be artificially low, leading to an underestimation of the impurity in the sample.[1]

Diagram 1: Reference Standard Selection Logic

This decision tree guides the selection process based on the intended analytical use.[1]

ReferenceSelection Start Start: Define Analytical Goal Goal Is the goal Quantitative (Assay/Impurity) or Qualitative (ID/Marker)? Start->Goal Qual Qualitative (ID Only) Goal->Qual ID Only Quant Quantitative (Assay/Limit Test) Goal->Quant Quantification Research Use Research Grade Standard (Verify Retention Time & MS Spectrum) Qual->Research CheckCRM Is an ISO 17034 CRM Available? Quant->CheckCRM YesCRM Use ISO 17034 CRM (Zero Qualification Needed) CheckCRM->YesCRM Yes NoCRM Is a USP/EP Primary Standard Available? CheckCRM->NoCRM No YesPrimary Use Compendial Primary Standard (Gold Standard) NoCRM->YesPrimary Yes NoPrimary Perform In-House Qualification (Create Secondary Standard) NoCRM->NoPrimary No Qualify REQUIRED: 1. Water (KF) 2. Residual Solvents (GC) 3. ROI (Ash) 4. qNMR/Mass Balance Calculation NoPrimary->Qualify

Caption: Decision matrix for selecting the appropriate reference standard grade based on regulatory requirements and availability.

Part 4: Protocol for In-House Qualification

If a commercial ISO 17034 CRM for 2,3-Dichloro-5-methylphenylacetic acid is unavailable (common for niche intermediates), you must qualify a Research Grade material to become a Secondary Reference Standard .[1]

Step-by-Step Qualification Protocol
  • Hygroscopicity Assessment:

    • 2,3-Dichloro-phenylacetic acid derivatives are prone to moisture uptake.[1]

    • Action: Perform TGA (Thermogravimetric Analysis) or Karl Fischer titration.[1] If water > 0.5%, dry the material or factor it into the potency.[1]

  • Structural Confirmation:

    • Run 1H-NMR and 13C-NMR .[1]

    • Key Marker: Look for the singlet methyl peak (~2.3 ppm) and the methylene peak of the acetic acid tail (~3.6 ppm).[1] Ensure the aromatic splitting pattern matches the 2,3-dichloro-5-methyl substitution (expect isolated or meta-coupled aromatic protons).

  • Potency Calculation (Mass Balance): Do not use HPLC Area %. Use the following formula:

    
    [1]
    
  • Diagram 2: Analytical Workflow for Standard Preparation

StandardPrep Weigh Weigh Standard (Accurate to 0.01 mg) Dissolve Dissolve in Diluent (e.g., 50:50 ACN:Water) Weigh->Dissolve Sonicate Sonicate (Ensure complete dissolution) Dissolve->Sonicate Filter Filter (0.2 µm PTFE) (Remove particulates) Sonicate->Filter Inject HPLC Injection (Bracketed Calibration) Filter->Inject Calc Calculate Potency (Using Mass Balance Factor) Inject->Calc

Caption: Critical workflow for preparing the reference standard solution to ensure homogeneity and accuracy.

References

  • International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2).[1][5][6][7][8] (2006).[1][6][9] Retrieved from [Link]

  • International Organization for Standardization (ISO). ISO 17034:2016 General requirements for the competence of reference material producers.[1][4] Retrieved from [Link][1]

  • FDA. Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.[1] (2015).[1][10][11][12][13] Retrieved from [Link]

Sources

A Senior Application Scientist’s Guide to Distinguishing 2,3-Dichloro-5-methylphenylacetic Acid from its 2,4-Dichloro Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise structural identification of active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory hurdle; it is a fundamental requirement for ensuring safety, efficacy, and reproducibility. Positional isomers, compounds with the same molecular formula but different substituent arrangements on a core structure, present a significant analytical challenge. They often exhibit nearly identical physical properties, yet their biological activities can vary dramatically.

This guide provides an in-depth, technically-grounded comparison of analytical methodologies to reliably distinguish 2,3-Dichloro-5-methylphenylacetic acid from its closely related 2,4-dichloro isomers. We move beyond simple protocol listings to explain the causality behind experimental choices, empowering you to develop robust, self-validating systems for isomer identification.

The Analytical Imperative: Why Isomer Distinction is Critical

The core challenge in separating and identifying dichlorinated phenylacetic acid isomers lies in their subtle structural differences. The location of the second chlorine atom—at position 3 versus position 4—induces minor but measurable changes in the molecule's electronic distribution, polarity, and steric profile. These nuanced differences are the keys we must exploit with precise analytical techniques. An incorrect isomer in a synthesis pathway can lead to impurities with altered pharmacological or toxicological profiles, making unambiguous identification essential.

Spectroscopic Elucidation: Unraveling the Structural Nuances

Spectroscopic methods provide the most definitive, non-destructive means of structural confirmation. Nuclear Magnetic Resonance (NMR) is the cornerstone technique, offering a detailed map of the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR spectroscopy is unparalleled for isomer differentiation because it probes the unique electronic environment of each hydrogen (¹H) and carbon (¹³C) nucleus.[1][2] The substitution pattern on the aromatic ring creates a distinct fingerprint of chemical shifts and spin-spin coupling patterns.[3][4]

Causality of Spectral Differences: The electron-withdrawing nature of the chlorine atoms and the electron-donating effect of the methyl and acetic acid groups create a unique electronic environment for the remaining aromatic protons. The proximity of these protons to different substituents results in distinct chemical shifts (positions on the spectrum) and coupling constants (splitting patterns).

  • 2,3-Dichloro-5-methylphenylacetic acid: We expect to see two distinct signals in the aromatic region, each representing a single proton. These will appear as doublets due to coupling with each other.

  • 2,4-Dichlorophenylacetic acid: This isomer will also show distinct signals for its three aromatic protons, with more complex splitting patterns due to their relative positions.[4][5]

  • (Hypothetical) 2,4-Dichloro-5-methylphenylacetic acid: This isomer would present two singlets in the aromatic region, as the two remaining protons would not have adjacent protons to couple with.

Table 1: Predicted ¹H NMR Aromatic Region Characteristics

IsomerAromatic ProtonsExpected Splitting PatternPredicted Chemical Shift Region (ppm)
2,3-Dichloro-5-methylphenylacetic acid 2Two doublets (d)7.0 - 7.5
2,4-Dichlorophenylacetic acid 3One doublet (d), one doublet of doublets (dd), one doublet (d)6.8 - 7.8

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion.

  • Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of at least 16 scans to ensure a good signal-to-noise ratio.

  • Data Processing: Process the resulting Free Induction Decay (FID) with an exponential window function and perform a Fourier transform. Phase and baseline correct the spectrum.

  • Analysis: Integrate all signals to determine the relative number of protons.[2] Analyze the chemical shifts and splitting patterns in the aromatic region (typically δ 6.5-8.5 ppm) to determine the substitution pattern.[4] Advanced 2D NMR techniques like COSY can be used to confirm proton-proton correlations.[1]

Mass Spectrometry (MS): A Confirmatory Technique

While both isomers have the same molecular weight, their fragmentation patterns under electron ionization (EI) conditions can differ. The position of the chlorine atoms influences the stability of the resulting fragments.[6] This technique is most powerful when coupled with Gas Chromatography (GC-MS), which provides initial separation.[7][8]

Causality of Fragmentation Differences: The stability of the carbocations formed after the initial ionization and fragmentation is influenced by the substituent positions. The cleavage of the bond between the aromatic ring and the acetic acid moiety is common. The resulting dichlorotoluene fragment may undergo further fragmentation (e.g., loss of a chlorine atom), and the relative intensities of these daughter ions can serve as a diagnostic fingerprint.[9][10][11]

Experimental Protocol: GC-MS Analysis

  • Derivatization (Optional but Recommended): To improve volatility for GC analysis, convert the carboxylic acid to a more volatile ester (e.g., a methyl ester) using a reagent like diazomethane or TMS-diazomethane. This minimizes peak tailing and improves chromatographic resolution.

  • GC Separation:

    • Column: Use a mid-polarity capillary column (e.g., 5% Phenyl Polysiloxane) of 30 m length, 0.25 mm internal diameter.

    • Injection: Inject 1 µL of the derivatized sample solution (in a solvent like ethyl acetate) in splitless mode.

    • Temperature Program: Start at a low oven temperature (e.g., 80°C), hold for 1 minute, then ramp at 10°C/min to 250°C and hold for 5 minutes.

  • MS Detection:

    • Ionization: Use standard Electron Ionization (EI) at 70 eV.

    • Acquisition: Scan over a mass range of m/z 40-350.

  • Analysis: Compare the retention times of the isomers. More importantly, carefully analyze the mass spectra corresponding to each chromatographic peak, looking for reproducible differences in the relative abundances of key fragment ions.

Chromatographic Separation: Exploiting Polarity and Interaction

Chromatography is the workhorse for separating isomers in a mixture. The choice between Gas (GC) and High-Performance Liquid Chromatography (HPLC) depends on the analyte's volatility and thermal stability.[12]

High-Performance Liquid Chromatography (HPLC): The Versatile Separator

HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[13] For dichlorophenylacetic acid isomers, reversed-phase HPLC is the most common and effective approach.[14][15]

Causality of Separation: The slight difference in polarity and hydrophobicity between the 2,3- and 2,4-dichloro isomers dictates their interaction with the nonpolar stationary phase (e.g., C18). The isomer that is slightly more polar will have a weaker interaction with the stationary phase and will elute earlier. Phenyl-based stationary phases can also be effective, as they offer alternative selectivity through π–π interactions with the aromatic ring of the analytes.[16]

Caption: High-Performance Liquid Chromatography (HPLC) Workflow.

Experimental Protocol: Reversed-Phase HPLC

  • Mobile Phase Preparation: Prepare two solvents: (A) 0.1% Formic Acid in HPLC-grade water, and (B) Acetonitrile (ACN). Degas both solvents thoroughly. Formic acid is used to suppress the ionization of the carboxylic acid group, leading to better peak shape.

  • Sample Preparation: Prepare a stock solution of the sample mixture at 1 mg/mL in a 50:50 mixture of ACN and water. Dilute as necessary to fall within the linear range of the detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 230 nm.[14]

    • Gradient: A typical starting point would be a linear gradient from 30% B to 70% B over 15 minutes. This should be optimized to achieve baseline separation (Resolution > 1.5).

  • Analysis: Inject standards of each pure isomer to determine their individual retention times. Inject the mixture and identify the components based on retention time.

Table 2: Summary of Recommended Analytical Techniques

TechniquePrinciple of DistinctionKey AdvantagePrimary Role
¹H NMR Unique chemical shifts and coupling patterns due to proton environments.Definitive structural elucidation.Primary Identification
GC-MS Differences in retention time (volatility) and mass fragmentation patterns.High sensitivity and separation efficiency for complex mixtures.Separation & Confirmation
HPLC-UV Differential partitioning based on polarity.Robust, versatile, and excellent for quantification.Separation & Quantification
IR Spectroscopy C-H out-of-plane bending patterns in the fingerprint region.Quick confirmation of aromatic substitution pattern.Supportive Identification

A Self-Validating Multi-Technique Strategy

For absolute certainty in research and regulated environments, a single method is insufficient. A robust, self-validating approach combines the strengths of multiple techniques.

Caption: A multi-technique workflow for unambiguous isomer identification.

This integrated workflow ensures trustworthiness. HPLC provides the initial separation and quantification. Fractions corresponding to each peak can be collected and subjected to NMR analysis for definitive structural assignment. Concurrently, GC-MS analysis confirms the molecular weight and provides a characteristic fragmentation pattern, corroborating the identity established by NMR. This multi-faceted approach leaves no room for ambiguity.

Conclusion

Distinguishing between 2,3-Dichloro-5-methylphenylacetic acid and its 2,4-dichloro isomers is a non-trivial but entirely manageable analytical task. The key is a methodical approach that leverages the subtle physicochemical differences between the molecules. While chromatographic techniques like HPLC are essential for separation and quantification, NMR spectroscopy remains the ultimate arbiter for unambiguous structural identification. By combining these techniques, researchers and drug developers can ensure the identity, purity, and quality of their materials, forming a solid foundation for all subsequent research and development.

References

  • Hites, R. A. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. [Source not explicitly named, refer to search result for context on GC-MS for organohalogens].
  • Nakata, H., et al. Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Scientific Reports.
  • Schurter, E. C., et al. (2012). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory.
  • Buckles, R. E., & Wawzonek, S. (1948). Small scale synthesis of 2,4-dichlorophenoxyacetic acid.
  • CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound.
  • WO2024060737 - PREPARATION PROCESS FOR CATALYTIC SYNTHESIS OF 2,4-DICHLOROPHENOXYACETIC ACID.
  • Wikipedia. 2,4-Dichlorophenoxyacetic acid. Wikipedia.
  • Process design for the production of 2,4-dichlorophenoxyacetic acid. (2023).
  • Plummer, L. N., et al. Low-Level detections of halogenated volatile organic compounds in groundwater: Use in vulnerability assessments.
  • A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. Restek.
  • Francotte, E., & Pichler, A. (2004). Preparative enantiomer separation of dichlorprop with a cinchona-derived chiral selector employing centrifugal partition chromatography and high-performance liquid chromatography: a comparative study.
  • Li, S., et al. (2018). Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method. PLOS ONE.
  • Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns.
  • Positional Isomer Separation Method Suggestions using HPLC or LCMS.
  • HPLC Separation of Positional Isomers on a Dodecylamine-N, N-Dimethylenephosphonic Acid Modified Zirconia Stationary Phase.
  • How NMR Helps Identify Isomers in Organic Chemistry?
  • separation of positional isomers.
  • MASS SPECTROMETRY: FRAGMENTATION P
  • New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. SIELC Technologies.
  • Mass Spectrometry Fragmentation P
  • The six dichlorophenol isomer structures.
  • Synthesis, Crystal Structure, Spectroscopic and Theoretical Study of 2-Chloro-3-(substituted-phenylamino)
  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.
  • Mass Spectrometry - Fragmentation P
  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments.
  • Wauters, A., et al. (2000). Chromatographic separation of 3,4-difluorophenylacetic acid and its positional isomers using five different techniques.
  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles deriv
  • (2-Chloro-5-methylphenyl)acetic acid | CAS 81682-39-5. Benchchem.
  • Synthesis of phenylacetic acid esters.
  • Mass Spectrometry: Interpreting Fragmentation P
  • NMR spectroscopy - An Easy Introduction. Chemistry Steps.
  • distinguishing isomers by 1H NMR spectroscopy. YouTube.
  • Arom
  • Ono, A. (1983).
  • CN102633623A - Methylphenylacetic acid preparation method.
  • Synthesis of 2-[(3,4,5-Triphenyl)
  • Structural, spectroscopic characterization of 2-(5-methyl-1-benzofuran-3-yl) acetic acid in monomer, dimer and identification of specific reactive, drug likeness properties: Experimental and computational study.
  • Molecular structure activity investigation and spectroscopic analysis of (4-Chloro-2-methylphenoxy)
  • Synthesis Structural Study and Spectroscopic Characterization of Azo Compound Derived from Mercaptothiadiazole and Methoxybenzal.
  • Comparative Analysis of Derivatization Reagents for C
  • Distinguishing Between the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid Using Proton NMR Spectroscopy. AZoM.
  • A Comparative Structural Analysis of 2,5-Diphenylfuran-3,4-dicarboxylic Acid and Its Isomers. Benchchem.
  • Synthesis, spectroscopic characterizations, and comparison of experimental, and theoretical results of N-(3-chloro-2-methylphenyl)-2-(3,4-dichlorobenzylidene) thiosemicarbazone. Open Research@CSIR-NIScPR.
  • Enantiomers vs Diastereomers vs The Same? Two Methods For Solving Problems. Master Organic Chemistry.

Sources

A Comparative Guide to the Biological Activity of 2,3-Dichloro-5-methylphenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potential biological activities of derivatives of 2,3-Dichloro-5-methylphenylacetic acid. As a Senior Application Scientist, this document is structured to offer not just data, but a logical framework for understanding the structure-activity relationships that govern the efficacy of these compounds. We will delve into their potential as anti-inflammatory and anticancer agents, grounded in established mechanisms of action and supported by experimental data from closely related analogues.

Introduction: The Therapeutic Potential of Phenylacetic Acid Derivatives

Phenylacetic acid and its derivatives represent a significant class of compounds in medicinal chemistry, forming the backbone of numerous pharmaceuticals.[1] The parent compound itself and its metabolites have been shown to play roles in various biological processes, including cell growth and differentiation.[2] Notably, the substitution pattern on the phenyl ring dramatically influences the biological activity, leading to a wide spectrum of therapeutic applications, from anti-inflammatory agents to anticancer therapeutics.[3][4]

The focus of this guide, 2,3-Dichloro-5-methylphenylacetic acid, is a scaffold with significant potential. The presence of two chlorine atoms and a methyl group on the phenyl ring is anticipated to modulate its lipophilicity, electronic properties, and steric profile, thereby influencing its interaction with biological targets. This guide will explore the expected impact of further derivatization on its biological activity.

Anti-Inflammatory Activity: Targeting Cyclooxygenase

The primary mechanism of action for many phenylacetic acid derivatives as non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes.[1] COX-1 and COX-2 are the two main isoforms of this enzyme, which are responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[1][5] While COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, COX-2 is inducible and its expression is upregulated at sites of inflammation.[1][5] Therefore, selective inhibition of COX-2 over COX-1 is a key objective in the design of safer NSAIDs with reduced gastrointestinal side effects.[5]

Structure-Activity Relationship (SAR) for COX Inhibition

Based on extensive research on related phenylacetic acid derivatives like diclofenac, several structural features are known to influence COX inhibitory activity and selectivity.[3][6]

  • Substitution on the Phenyl Ring: Halogen and alkyl substituents, particularly at the ortho positions of the aniline ring in 2-phenylaminophenylacetic acid analogues, are associated with optimal activity.[6] The presence of halogens like chlorine can enhance the binding affinity to the COX active site.

  • Lipophilicity: Increased lipophilicity can lead to higher potency.[6]

  • Acidic Moiety: The carboxylic acid group is crucial for binding to the active site of COX enzymes. Esterification or amidation of this group can modulate activity, with ester derivatives often retaining potent COX inhibition.[1]

Expected Anti-Inflammatory Profile of 2,3-Dichloro-5-methylphenylacetic Acid Derivatives

Given the SAR of related compounds, we can predict the anti-inflammatory potential of various derivatives of 2,3-Dichloro-5-methylphenylacetic acid. The following table outlines hypothetical derivatives and their expected activity based on established principles.

DerivativeModificationExpected Anti-Inflammatory ActivityRationale
Parent Compound 2,3-Dichloro-5-methylphenylacetic acidModerate to GoodThe dichloro and methyl substitutions likely confer favorable lipophilicity and electronic properties for COX inhibition.
Amide Derivatives R-CONH-CH₂-ArVariableAmidation of the carboxylic acid can alter binding. The nature of the 'R' group will be critical.
Ester Derivatives R-COO-CH₂-ArPotentially HighEsterification often maintains or enhances COX inhibitory activity.[1]
Heterocyclic Analogs Replacement of the phenyl ring with a heterocyclePotentially High and SelectiveIntroduction of heterocyclic rings (e.g., thiazole, pyrazole) has been shown to enhance COX-2 selectivity.[7][8]
Experimental Protocol: In Vitro COX Inhibition Assay

To quantitatively assess the anti-inflammatory potential of synthesized derivatives, a whole-blood assay to determine the 50% inhibitory concentration (IC50) for COX-1 and COX-2 is a standard and physiologically relevant method.[9]

Objective: To determine the IC50 values of test compounds against human COX-1 and COX-2 enzymes.

Methodology:

  • Blood Collection: Draw fresh human blood into tubes containing an anticoagulant (e.g., heparin).

  • Compound Preparation: Dissolve test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions. Make serial dilutions to achieve a range of final concentrations.

  • COX-1 Assay (Thromboxane B2 Production):

    • Aliquot whole blood into tubes containing either the test compound or vehicle control.

    • Allow the blood to clot at 37°C for 1 hour to induce COX-1 activity.

    • Centrifuge the tubes to separate the serum.

    • Measure the concentration of Thromboxane B2 (TXB2), a stable metabolite of the COX-1 product Thromboxane A2, in the serum using an Enzyme Immunoassay (EIA) kit.

  • COX-2 Assay (Prostaglandin E2 Production):

    • Aliquot whole blood into tubes containing the test compound or vehicle control.

    • Add lipopolysaccharide (LPS) to induce the expression of the COX-2 enzyme.

    • Incubate the blood at 37°C for 24 hours.

    • Centrifuge the tubes to separate the plasma.

    • Measure the concentration of Prostaglandin E2 (PGE2) in the plasma using an EIA kit.

  • Data Analysis:

    • Calculate the percentage inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage inhibition against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Anticancer Activity: Inducing Programmed Cell Death

Several studies have highlighted the potential of phenylacetic acid and its derivatives as anticancer agents.[2][4][10] The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) and the inhibition of cancer cell proliferation.[4][10]

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer activity of phenylacetic acid derivatives is also highly dependent on their chemical structure.

  • Substituent Effects: The nature and position of substituents on the phenyl ring can significantly impact cytotoxicity. For instance, in a series of phenylacetamide derivatives, a para-nitro group resulted in strong cytotoxic effects against MDA-MB-468 breast cancer cells.[4]

  • Amide vs. Acid: Conversion of the carboxylic acid to an amide can lead to potent anticancer compounds.[4]

  • Heterocyclic Moieties: The incorporation of heterocyclic rings, such as benzoxazole, can enhance cytotoxic activity against various cancer cell lines.[11]

Expected Anticancer Profile of 2,3-Dichloro-5-methylphenylacetic Acid Derivatives

Based on the SAR of related compounds, we can anticipate the anticancer potential of derivatizing 2,3-Dichloro-5-methylphenylacetic acid.

DerivativeModificationExpected Anticancer ActivityRationale
Parent Compound 2,3-Dichloro-5-methylphenylacetic acidLow to ModerateWhile the parent acid may have some activity, derivatization is likely required for high potency.
Phenylacetamide Derivatives R-NH-CO-CH₂-ArPotentially HighPhenylacetamide derivatives have shown significant cytotoxicity against various cancer cell lines.[4] The nature of the R-group on the amide nitrogen will be a key determinant of activity.
Benzoxazole Derivatives Incorporation of a benzoxazole moietyPotentially High2-Arylbenzoxazole derivatives have demonstrated promising anticancer activity.[11]
Halogenated Derivatives Introduction of additional halogensPotentially EnhancedIncreased halogenation can sometimes lead to enhanced cytotoxicity.[12]
Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

Objective: To determine the IC50 values of test compounds against various human cancer cell lines.

Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media and conditions.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (and a vehicle control) and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Synthesis of 2,3-Dichloro-5-methylphenylacetic Acid Derivatives: A General Approach

The synthesis of derivatives of 2,3-Dichloro-5-methylphenylacetic acid can be achieved through various established organic chemistry reactions. A general synthetic workflow is presented below.

Synthesis_Workflow A 2,3-Dichloro-5-methylaniline B Diazotization A->B NaNO₂, HCl C Sandmeyer Reaction (e.g., with CuCN) B->C D 2,3-Dichloro-5-methylbenzonitrile C->D E Hydrolysis D->E H₃O⁺, Δ F 2,3-Dichloro-5-methylbenzoic acid E->F G Reduction F->G e.g., LiAlH₄ H 2,3-Dichloro-5-methylbenzyl alcohol G->H I Halogenation (e.g., with SOCl₂) H->I J 2,3-Dichloro-5-methylbenzyl chloride I->J K Cyanation (e.g., with NaCN) J->K L 2,3-Dichloro-5-methylphenylacetonitrile K->L M Hydrolysis L->M H₃O⁺, Δ N 2,3-Dichloro-5-methylphenylacetic acid M->N O Esterification / Amidation N->O Alcohol/Amine, coupling agent P Derivatives O->P

Caption: General synthetic route to 2,3-Dichloro-5-methylphenylacetic acid and its derivatives.

Experimental Protocol: Synthesis of N-Aryl-2-(2,3-dichloro-5-methylphenyl)acetamide

Objective: To synthesize an amide derivative of 2,3-Dichloro-5-methylphenylacetic acid.

Materials:

  • 2,3-Dichloro-5-methylphenylacetic acid

  • Thionyl chloride (SOCl₂)

  • Substituted aniline

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

Procedure:

  • Acid Chloride Formation: To a solution of 2,3-Dichloro-5-methylphenylacetic acid in anhydrous DCM, add thionyl chloride dropwise at 0°C. Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction by TLC.

  • Amide Formation: In a separate flask, dissolve the substituted aniline and triethylamine in anhydrous DCM. Cool this solution to 0°C.

  • Add the freshly prepared acid chloride solution dropwise to the aniline solution at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction with water and extract the product with DCM. Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-2-(2,3-dichloro-5-methylphenyl)acetamide.

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion and Future Directions

The 2,3-Dichloro-5-methylphenylacetic acid scaffold holds considerable promise for the development of novel anti-inflammatory and anticancer agents. By leveraging established structure-activity relationships, medicinal chemists can rationally design and synthesize derivatives with enhanced potency and selectivity. The experimental protocols provided in this guide offer a starting point for the synthesis and biological evaluation of these compounds.

Future research should focus on the synthesis of a diverse library of derivatives and their systematic evaluation in a panel of biological assays. Quantitative data from these studies will be crucial for building a robust SAR model specific to this scaffold, ultimately guiding the development of new therapeutic candidates with improved efficacy and safety profiles.

References

  • Ho, H. K., & Chan, E. C. (2014). Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. Food and Chemical Toxicology, 73, 137-144. [Link]

  • Tighadouini, S., et al. (2016). Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. ResearchGate. [Link]

  • Wellendorph, P., et al. (2009). Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain. Neurochemistry International, 54(5-6), 331-337. [Link]

  • Ghasemi, S., et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences, 31(2), 179-186. [Link]

  • Patrignani, P., & Patrono, C. (2015). A Tale of Switched Functions: From Cyclooxygenase Inhibition to M-Channel Modulation in New Diphenylamine Derivatives. PLoS ONE, 10(3), e0119159. [Link]

  • Nelson, S. D. (2001). Structure toxicity relationships--how useful are they in predicting toxicities of new drugs? Advances in Experimental Medicine and Biology, 500, 69-76. [Link]

  • Li, G. (2008). Development of Anticancer Agents with Novel Mechanisms of Action. Open PRAIRIE: Open Public Research Access Institutional Repository and Information Exchange. [Link]

  • Sousa, C., et al. (2020). Standardised comparison of limonene-derived monoterpenes identifies structural determinants of anti-inflammatory activity. ResearchGate. [Link]

  • Sary, L., et al. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molecules, 29(12), 2898. [Link]

  • Kalgutkar, A. S., et al. (2000). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Medicinal Chemistry, 7(11), 1145-1159. [Link]

  • Chiscop, I., et al. (2017). COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. Molecules, 22(9), 1493. [Link]

  • Gierlikowska, B., et al. (2025). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Molecules, 30(12), 2898. [Link]

  • Zengin, G., et al. (2025). Discovering the Anti-Inflammatory Potential of Compounds Isolated from the Aerial Parts of Gelasia tomentosa (L.) Zaika, Sukhor. & N.Kilian (Syn. Scorzonera tomentosa), Through In Vitro Techniques and Advanced In Silico Modeling Approaches. Antioxidants, 14(1), 1. [Link]

  • Havryshchuk, L. M., et al. (2023). Dichloroacetic acid derivatives as potential anti-tumor and anti-inflammatory agents. ScienceRise: Pharmaceutical Science, (5), 24-33. [Link]

  • Laddha, S. S., & Bhatnagar, S. P. (2022). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR, 9(6), a597-a611. [Link]

  • FitzGerald, G. A., & Patrono, C. (2001). The coxibs, selective inhibitors of cyclooxygenase-2. New England Journal of Medicine, 345(6), 433-442. [Link]

  • Yang, X. W., et al. (2021). Total Synthesis and Anti-Inflammatory Bioactivity of (-)-Majusculoic Acid and Its Derivatives. Marine Drugs, 19(5), 288. [Link]

  • Kawabata, A. (2024). Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects. Clinical Therapeutics, 46(1), e1-e10. [Link]

  • Al-Said, M. S., et al. (2020). Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. Tropical Journal of Pharmaceutical Research, 19(3), 595-602. [Link]

  • Zlatanova-Tenisheva, H., & Vladimirova, S. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Biomedicines, 13(8), 2003. [Link]

  • Lokesh, K., et al. (2017). Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives. Indian Journal of Pharmaceutical Education and Research, 51(4S), S679-S690. [Link]

  • Amir, M., et al. (2012). Synthesis of 2,4,5-Triphenylimidazoles Novel Mannich Bases as Potential Antiinflammatory and Analgesic Agents. Science Alert. [Link]

  • El-Maghraby, M. A., et al. (1984). SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. Journal of the Indian Chemical Society, 61(1), 118-120. [Link]

  • Krajewska, U., & Rozalski, M. (2001). 3-Phenyl-5-acyloxymethyl-2H,5H-furan-2-ones: synthesis and biological activity of a novel group of potential antifungal drugs. Farmaco, 56(8), 603-608. [Link]

Sources

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